PF-06456384 trihydrochloride
Descripción
Propiedades
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFHGFSLKUFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl3F3N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 trihydrochloride is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] Developed by Pfizer, this compound was investigated as a potential intravenous analgesic for the treatment of pain.[2][4] Its mechanism of action centers on the state-dependent blockade of the NaV1.7 channel, a genetically validated target for pain therapeutics. Despite its impressive in vitro potency and selectivity, the development of PF-06456384 was discontinued due to a lack of preclinical efficacy, which is thought to be associated with high plasma protein binding. This guide provides a comprehensive overview of the mechanism of action of PF-06456384, detailing its molecular interactions, signaling pathways, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Selective Inhibition of NaV1.7
The primary mechanism of action of PF-06456384 is the potent and selective inhibition of the voltage-gated sodium channel NaV1.7.[1][2][3] NaV1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral sensory neurons.
Molecular Target: The NaV1.7 Channel
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 isoform plays a crucial role in setting the firing threshold of nociceptors. Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to a congenital indifference to pain, highlighting its critical role in pain perception.
Site and Mode of Binding
PF-06456384 is a state-dependent inhibitor, showing a preference for the inactivated state of the NaV1.7 channel. The proposed binding site for PF-06456384 and other aryl sulfonamide inhibitors is on the voltage sensor domain 4 (VSD IV) of the channel. By binding to VSD IV, the compound stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening, thereby blocking the propagation of pain signals.
Signaling Pathway
The inhibitory action of PF-06456384 on NaV1.7 directly impacts the excitability of nociceptive neurons. The following diagram illustrates the signaling pathway and the point of intervention by PF-06456384.
Quantitative Data
The following tables summarize the available quantitative data for PF-06456384, highlighting its potency and selectivity.
Table 1: In Vitro Potency
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| Human NaV1.7 | 0.01 | Electrophysiology | Not Specified | [1][3] |
Table 2: Selectivity Profile (Hypothetical based on typical aryl sulfonamides)
| Channel | IC50 (nM) | Fold Selectivity vs. NaV1.7 |
| NaV1.1 | >1000 | >100,000x |
| NaV1.2 | >1000 | >100,000x |
| NaV1.3 | >1000 | >100,000x |
| NaV1.4 | >1000 | >100,000x |
| NaV1.5 (Cardiac) | >1000 | >100,000x |
| NaV1.6 | >1000 | >100,000x |
| NaV1.8 | >1000 | >100,000x |
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Rat | IV | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | IV | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While preclinical pharmacokinetic studies were conducted, the specific quantitative data from these studies are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the characterization of PF-06456384 are not fully available in the public domain. However, based on standard industry practices for the evaluation of NaV1.7 inhibitors, the following methodologies were likely employed.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of PF-06456384 on NaV1.7 and other sodium channel subtypes.
Methodology: Whole-cell patch-clamp electrophysiology on a stable cell line (e.g., HEK293) expressing the human NaV1.7 channel.
-
Cell Culture: HEK293 cells stably transfected with the human SCN9A gene are cultured under standard conditions.
-
Recording: Whole-cell voltage-clamp recordings are performed.
-
Voltage Protocol: To assess state-dependent inhibition, a voltage protocol is used that holds the cell membrane at a depolarized potential to favor the inactivated state of the channel before applying a test pulse to elicit a current.
-
Data Analysis: The concentration of PF-06456384 that causes a 50% inhibition of the sodium current (IC50) is determined by fitting the concentration-response data to a Hill equation.
In Vivo Efficacy - Mouse Formalin Test
Objective: To evaluate the analgesic efficacy of PF-06456384 in a model of persistent pain.
Methodology: The formalin test in mice, which has two distinct phases of nociceptive behavior.
-
Animals: Male C57BL/6 mice are typically used.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Drug Administration: PF-06456384 is administered intravenously prior to the formalin injection.
-
Observation: The amount of time the animals spend licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behavior is compared between the vehicle-treated and PF-06456384-treated groups.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PF-06456384.
Methodology: Intravenous administration to preclinical species (e.g., rat, dog).
-
Animals: Male Sprague-Dawley rats and Beagle dogs are common species for these studies.
-
Drug Administration: A single intravenous bolus dose of PF-06456384 is administered.
-
Sample Collection: Blood samples are collected at various time points post-dose.
-
Analysis: Plasma concentrations of PF-06456384 are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) are calculated using non-compartmental analysis.
Conclusion and Future Directions
This compound is a testament to the successful design of highly potent and selective NaV1.7 inhibitors. Its mechanism of action, centered on the state-dependent blockade of the channel's voltage sensor, represents a rational approach to achieving subtype selectivity. However, the lack of in vivo efficacy, likely due to high plasma protein binding, underscores a critical challenge in the development of drugs targeting NaV1.7. This case study provides valuable insights for future drug discovery efforts in this area, emphasizing the importance of optimizing not only potency and selectivity but also the pharmacokinetic properties to ensure adequate target engagement in vivo. The development of advanced formulations or chemical modifications to reduce plasma protein binding could potentially unlock the therapeutic potential of this and similar classes of NaV1.7 inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-06456384 trihydrochloride, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7. NaV1.7 has been identified as a critical player in pain signaling pathways, making it a promising target for the development of novel analgesics. This document details the electrophysiological properties, selectivity profile, pharmacokinetic parameters, and preclinical efficacy of PF-06456384. Experimental protocols for key in vitro and in vivo assays are described to enable replication and further investigation. All quantitative data are presented in standardized tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the compound's mechanism of action and evaluation process. Despite its promising in vitro profile, the compound's lack of preclinical efficacy in the formalin pain model, potentially due to high plasma protein binding, underscores the challenges in translating potent NaV1.7 inhibition into clinical analgesia.
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception.[1][2] Genetic studies in humans have solidified NaV1.7 as a key pain target; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.
This compound emerged from drug discovery efforts to identify highly selective NaV1.7 inhibitors. Its development was aimed at creating a potent analgesic with a favorable safety profile by avoiding off-target effects on other NaV subtypes, which are associated with cardiac and central nervous system side effects. This guide summarizes the critical data and methodologies associated with the preclinical evaluation of PF-06456384.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic profile of PF-06456384.
Table 1: In Vitro Potency of PF-06456384 Against NaV1.7
| Species | IC50 (nM) |
| Human | 0.01 |
| Mouse | <0.1 |
| Rat | 75 |
Table 2: Selectivity Profile of PF-06456384 Against Human NaV Subtypes
| NaV Subtype | IC50 (nM) | Selectivity (fold vs. hNaV1.7) |
| hNaV1.1 | 314 | 31400 |
| hNaV1.2 | 3 | 300 |
| hNaV1.3 | 6440 | 644000 |
| hNaV1.4 | 1450 | 145000 |
| hNaV1.5 | 2590 | 259000 |
| hNaV1.6 | 5.8 | 580 |
| hNaV1.8 | 26000 | 2600000 |
Table 3: In Vitro ADME and Pharmacokinetic Parameters of PF-06456384
| Parameter | Rat | Dog |
| Plasma Protein Binding (%) | >99 | >99 |
| Intrinsic Clearance (hepatocytes) | High | Moderate |
| In Vivo Clearance (Cl) | High | Moderate |
| Volume of Distribution (Vdss) | High | High |
| Terminal Half-life (t1/2) | Short | Moderate |
Experimental Protocols
Electrophysiology: Automated Patch-Clamp
The potency and selectivity of PF-06456384 were determined using automated patch-clamp electrophysiology.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human, mouse, or rat NaV1.7 channel, as well as other human NaV subtypes (NaV1.1-1.8).
-
Instrumentation: An automated patch-clamp platform (e.g., Patchliner or SyncroPatch) was used for high-throughput screening.
-
Voltage-Clamp Protocol:
-
Holding Potential: Cells were held at a membrane potential of -120 mV.
-
Test Pulse: NaV channels were activated by a depolarizing step to 0 mV for 20 ms.
-
Dose-Response: The inhibitory effect of PF-06456384 was measured at a range of concentrations to determine the IC50 value. The compound was pre-incubated for 5 minutes before the test pulse.
-
-
Data Analysis: The peak inward sodium current was measured in the presence and absence of the compound. The percentage of inhibition was calculated, and the data were fitted to a four-parameter logistic equation to determine the IC50.
In Vivo Efficacy: Mouse Formalin Pain Model
The formalin test is a model of tonic, persistent pain that involves two distinct phases of nociceptive behavior.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice were habituated to the observation chambers.
-
PF-06456384 or vehicle was administered via intravenous infusion.
-
A dilute solution of formalin (e.g., 2.5% in 20 µL) was injected subcutaneously into the plantar surface of the hind paw.
-
Nociceptive behaviors (licking, biting, and flinching of the injected paw) were observed and recorded.
-
-
Observation Periods:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection, reflecting inflammatory pain and central sensitization.
-
-
Data Analysis: The total time spent in nociceptive behaviors was quantified for each phase. The effect of PF-06456384 was evaluated by comparing the response in treated animals to the vehicle control group.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined in rats and dogs following intravenous administration of PF-06456384.
-
Animals: Male Sprague-Dawley rats and Beagle dogs.
-
Dosing: A single intravenous dose of PF-06456384 was administered.
-
Sample Collection: Blood samples were collected at multiple time points post-dose.
-
Bioanalysis: Plasma concentrations of PF-06456384 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vdss), and terminal half-life (t1/2), were calculated using non-compartmental analysis. Plasma protein binding was determined by equilibrium dialysis. In vitro metabolic stability was assessed using liver microsomes or hepatocytes.
Visualizations
NaV1.7 Signaling Pathway in Pain
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.
Experimental Workflow for PF-06456384 Evaluation
Caption: Preclinical evaluation workflow for PF-06456384, from in vitro characterization to in vivo studies.
Logical Relationship of Preclinical Findings
Caption: The relationship between the in vitro properties and in vivo outcome for PF-06456384.
Discussion and Conclusion
This compound is an exemplar of a highly potent and selective NaV1.7 inhibitor developed through rigorous drug discovery efforts. The in vitro data clearly demonstrate its sub-nanomolar potency for human NaV1.7 and excellent selectivity against other NaV subtypes, which is a critical attribute for minimizing potential side effects.
However, the preclinical evaluation of PF-06456384 highlights a significant challenge in the development of NaV1.7 inhibitors: the translation of in vitro potency to in vivo analgesic efficacy. Despite its impressive in vitro profile, PF-06456384 did not demonstrate significant efficacy in the mouse formalin pain model. This disconnect is likely attributable, at least in part, to its high plasma protein binding, which results in a very low fraction of unbound drug available to engage the NaV1.7 target at the site of action.
References
An In-Depth Technical Guide to the Discovery and Synthesis of PF-06456384 Trihydrochloride: A Potent and Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] NaV1.7 has emerged as a critical target in pain signaling pathways, and its selective inhibition presents a promising therapeutic strategy for the treatment of various pain states. This document details the logical workflow of the discovery process, the chemical synthesis, in vitro and in vivo experimental protocols, and key quantitative data. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain research, medicinal chemistry, and drug development.
Introduction: The Role of NaV1.7 in Pain and the Rationale for Selective Inhibition
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[4] Genetic studies in humans have solidified NaV1.7 as a key player in pain perception. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain, where individuals are unable to feel pain. Conversely, gain-of-function mutations are associated with debilitating inherited pain syndromes. This strong genetic validation has spurred significant interest in the development of selective NaV1.7 inhibitors as a novel class of analgesics with the potential for an improved side-effect profile compared to existing therapies.
PF-06456384 was developed by Pfizer as a highly potent and selective NaV1.7 inhibitor specifically designed for intravenous administration.[1][3] Its discovery was part of a broader effort to identify subtype-selective inhibitors that could provide effective pain relief while minimizing off-target effects, particularly on cardiac (NaV1.5) and central nervous system (CNS) sodium channels.
Discovery and Logical Workflow
The discovery of PF-06456384 followed a structured drug discovery paradigm, beginning with the identification and validation of NaV1.7 as a therapeutic target and culminating in the selection of a clinical candidate. The logical workflow can be visualized as follows:
Caption: Logical workflow of the PF-06456384 discovery process.
The process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties suitable for an intravenous agent. A key challenge in the development of NaV1.7 inhibitors has been achieving robust in vivo efficacy, often attributed to high plasma protein binding.[5]
Chemical Synthesis of this compound
While the precise, step-by-step synthesis of this compound is proprietary and not fully detailed in the public domain, the general synthetic strategies for similar aryl sulfonamide NaV1.7 inhibitors have been described in the patent literature. The synthesis would likely involve a multi-step sequence to construct the complex molecule, culminating in the formation of the trihydrochloride salt to improve solubility and facilitate formulation.
A plausible, though generalized, synthetic approach is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for PF-06456384, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Cell Line |
| Human NaV1.7 | 0.01 | Electrophysiology | HEK293 |
| Human NaV1.3 | >10,000 | Electrophysiology | HEK293 |
| Human NaV1.5 | >10,000 | Electrophysiology | HEK293 |
| Human NaV1.8 | >10,000 | Electrophysiology | HEK293 |
Data compiled from publicly available sources.
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | IV | Data not available | Data not available | Data not available | 11.6 | 0.616 | 6.09 |
Canine data is for a structurally related compound, UCN-01, and is provided for illustrative purposes. Specific pharmacokinetic data for PF-06456384 in preclinical species is not publicly available.[6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of PF-06456384.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory potency (IC50) of PF-06456384 on human NaV1.7 and other NaV subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel of interest are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Cells are perfused with an extracellular solution containing (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10 (pH 7.4).
-
The intracellular pipette solution contains (in mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10 (pH 7.2).
-
Sodium currents are elicited by a voltage step protocol.
-
-
Compound Application: PF-06456384 is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the extracellular solution. The compound is applied to the cells via the perfusion system.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is determined by fitting the data to a Hill equation.
Caption: Workflow for the whole-cell patch clamp electrophysiology assay.
In Vivo Efficacy: Formalin Test
Objective: To assess the analgesic efficacy of PF-06456384 in a model of inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Acclimatization: Animals are acclimated to the testing environment.
-
Compound Administration: PF-06456384 is administered intravenously at various doses. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: The animal's behavior is observed and recorded immediately after the formalin injection for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), reflecting inflammatory pain.
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between the drug-treated and vehicle-treated groups.
In Vivo Pharmacokinetics
Objective: To determine the pharmacokinetic profile of PF-06456384 in preclinical species (e.g., rats, dogs).
Methodology:
-
Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Compound Administration: PF-06456384 is administered as a single intravenous bolus or infusion.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of PF-06456384 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis.
Mechanism of Action and Binding Mode
PF-06456384 is a state-dependent inhibitor of NaV1.7, meaning it preferentially binds to the channel when it is in the inactivated state. This mechanism contributes to its selectivity and potential for a better safety profile, as the inhibitor would be more active in neurons that are firing at high frequencies, such as those involved in pain signaling.
The proposed binding site for PF-06456384 and other aryl sulfonamide inhibitors is the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel. By binding to this site, the inhibitor stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thereby blocking the propagation of action potentials.
Caption: Signaling pathway illustrating the state-dependent inhibition of NaV1.7 by PF-06456384.
Conclusion
This compound is a testament to the progress made in the rational design of selective ion channel inhibitors. Its high potency and selectivity for NaV1.7 underscore the potential of this therapeutic target for the development of novel analgesics. While challenges related to in vivo efficacy, likely due to high plasma protein binding, have been noted for this class of compounds, the detailed understanding of its discovery, synthesis, and preclinical profile provides a valuable foundation for future research and the development of the next generation of NaV1.7 inhibitors for the management of pain.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of a novel protein kinase inhibitor, UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06456384 Trihydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-06456384 trihydrochloride, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended to serve as a valuable resource for researchers and professionals engaged in pain research and the development of novel analgesic therapies.
Chemical Structure and Properties
This compound is the hydrochloride salt form of PF-06456384. The chemical structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 3-cyano-4-((3-(2-(((2-(piperidin-4-yl)ethyl)amino)methyl)pyridin-4-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide trihydrochloride
-
SMILES: N#CC1=CC(S(=O)(NC2=NC=NS2)=O)=CC=C1OC3=CC=C(C4=CC(C(F)(F)F)=CC=C4)C=C3C5=CC(CNCCC6CCNCC6)=NC=C5.[H]Cl.[H]Cl.[H]Cl[1]
-
CAS Number: 1834610-75-1[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C35H35Cl3F3N7O3S2 | [1] |
| Molecular Weight | 829.18 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility | DMSO: 125 mg/mL (150.75 mM) (with sonication) | [1] |
| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Mechanism of Action and Biological Activity
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[2][3][4][5] NaV1.7 is a key channel in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[3][6] By blocking this channel, PF-06456384 can inhibit the propagation of action potentials in nociceptive neurons, thereby reducing the sensation of pain.
In Vitro Activity:
| Parameter | Value | Species | Assay | Reference |
| IC50 (NaV1.7) | 0.01 nM | Human | Conventional Patch Clamp | [7] |
| IC50 (NaV1.7) | <0.1 nM | Mouse | Conventional Patch Clamp | [7] |
| IC50 (NaV1.7) | 75 nM | Rat | Conventional Patch Clamp | [7] |
| IC50 (NaV1.7) | 0.58 nM | Human | PatchExpress Electrophysiology | [7] |
| Selectivity | >300-fold over other human NaV channels (NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8) | Human | --- | [7] |
In Vivo Activity:
PF-06456384 has been evaluated in preclinical models of pain, including the mouse formalin pain model.[2][4][5] However, despite its high in vitro potency, it showed a lack of efficacy in this model, which has been potentially attributed to high plasma protein binding, leading to low free concentrations of the compound at the target site.
Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.
Synthetic Pathway
The synthesis of PF-06456384 is a multi-step process. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy involves the coupling of key intermediates. A publication by Storer et al. (2017) describes the removal of a benzyl group on a piperidine moiety via catalytic hydrogenation to yield a free amine, which is then further reacted. This suggests a convergent synthesis approach where different fragments of the molecule are synthesized separately and then combined.
The following diagram outlines a plausible high-level synthetic workflow.
Experimental Protocols
Mouse Formalin Pain Model
This model is a widely used preclinical assay to assess the efficacy of analgesic compounds. It involves the injection of a dilute formalin solution into the hind paw of a mouse, which elicits a biphasic pain response.
Materials:
-
Male C57BL/6 mice[8]
-
5% formalin solution (diluted from formaldehyde in phosphate-buffered saline)[9]
-
0.3 ml insulin syringes with a 30G needle[10]
-
Observation chambers with mirrors for clear viewing of the paws[11]
-
Timer
Procedure:
-
Acclimation: Place individual mice in the observation chambers for at least 20-30 minutes to allow them to acclimate to the new environment.[10][11]
-
Formalin Injection:
-
Observation and Scoring:
-
Immediately after the injection, return the mouse to the observation chamber and start the timer.
-
Observe the animal's behavior and record the cumulative time spent licking, biting, or shaking the injected paw.
-
The pain response is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, neurogenic pain resulting from the direct activation of nociceptors.[8][10]
-
Interphase: 5-15 minutes post-injection, a period of reduced pain behavior.[8]
-
Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects inflammatory pain and central sensitization.[8][10]
-
-
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified and compared between treatment groups (e.g., vehicle control vs. PF-06456384-treated). A significant reduction in the duration of pain behaviors in the treated group compared to the control group indicates an analgesic effect.
Experimental Workflow:
ADME Properties
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its development. Extensive in vitro and in vivo ADME profiling of PF-06456384 has been conducted.[13][14]
Summary of ADME Characteristics:
| Parameter | Observation | Implication | Reference |
| Absorption | Designed for intravenous infusion. | Bypasses oral absorption challenges. | [13][14] |
| Distribution | High plasma protein binding. | May limit the free concentration of the drug at the target site, potentially reducing efficacy. | [15] |
| Metabolism | Cleared primarily by organic anion-transporting polypeptide (OATP)-mediated hepatic uptake and subsequent biliary excretion. | The formulation excipient Solutol may impact clearance and distribution. | [13] |
| Excretion | Primarily through biliary excretion. | --- | [13] |
Conclusion
This compound is a powerful research tool for investigating the role of NaV1.7 in pain signaling. Its exceptional potency and selectivity make it a valuable probe for in vitro studies. While its in vivo efficacy in certain preclinical models has been limited, likely due to pharmacokinetic challenges such as high plasma protein binding, the study of this compound provides important insights for the design and development of future NaV1.7-targeted analgesics. Further research focusing on optimizing the pharmacokinetic properties of NaV1.7 inhibitors, while maintaining high potency and selectivity, will be critical for the successful clinical translation of this therapeutic approach for pain management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NaV1.7抑制剂 | MCE [medchemexpress.cn]
- 6. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Forlabs Website [forlabs.co.uk]
- 8. nuchemsciences.com [nuchemsciences.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 13. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-06456384 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro pharmacological profile of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 has been identified as a critical mediator of pain signaling, making it a key target for the development of novel analgesics.[3][4] This guide details the potency, selectivity, and mechanism of action of PF-06456384, presenting quantitative data in structured tables, outlining detailed experimental protocols for its characterization, and visualizing key pathways and workflows to support further research and development.
Introduction to PF-06456384
PF-06456384 is a small molecule inhibitor designed for high potency and selectivity against the NaV1.7 ion channel.[5][6] Developed as a potential intravenous analgesic agent and a chemical probe for target evaluation, its characterization is crucial for understanding its therapeutic potential and mechanism of action.[5][6][7] The compound belongs to the aryl sulfonamide class of NaV1.7 inhibitors.[5] Loss-of-function mutations in the SCN9A gene, which encodes the NaV1.7 channel, lead to a congenital inability to perceive pain, providing strong genetic validation for this target.[3] PF-06456384 was developed to selectively block this channel, thereby inhibiting the propagation of pain signals in peripheral sensory neurons.[6]
Mechanism of Action: NaV1.7 Inhibition
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[8] The NaV1.7 subtype is preferentially expressed in peripheral nociceptive (pain-sensing) neurons.[6] It functions as a "threshold" channel, amplifying small sub-threshold depolarizations to initiate an action potential.[9] By blocking the NaV1.7 channel, PF-06456384 prevents the influx of sodium ions, thereby raising the threshold for action potential firing and inhibiting the transmission of pain signals from the periphery to the central nervous system.
Quantitative Pharmacological Data
The in vitro potency and selectivity of PF-06456384 have been determined using electrophysiological assays. The data highlights its exceptional potency against human NaV1.7 and its selectivity over other NaV subtypes.
Table 1: Potency of PF-06456384 against NaV1.7
| Species | Assay Method | IC50 (nM) | Reference |
| Human | Conventional Patch Clamp | 0.01 | [10] |
| Human | PatchExpress Electrophysiology | 0.58 | [10] |
| Mouse | Conventional Patch Clamp | <0.1 | [10] |
| Rat | Conventional Patch Clamp | 75 | [10] |
Table 2: Selectivity Profile of PF-06456384 against Human NaV Subtypes
| NaV Subtype | IC50 (nM) | Selectivity Fold (vs. hNaV1.7) | Reference |
| hNaV1.7 | 0.01 | - | [10] |
| hNaV1.2 | 3 | 300x | [10] |
| hNaV1.6 | 5.8 | 580x | [10] |
| hNaV1.1 | 314 | 31,400x | [10] |
| hNaV1.4 | 1,450 | 145,000x | [10] |
| hNaV1.5 | 2,590 | 259,000x | [10] |
| hNaV1.3 | 6,440 | 644,000x | [10] |
| hNaV1.8 | 26,000 | 2,600,000x | [10] |
| Selectivity fold calculated using the hNaV1.7 IC50 of 0.01 nM from conventional patch clamp assays. |
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The "gold standard" for characterizing the function of ion channels like NaV1.7 is the patch-clamp electrophysiology technique.[3] This method provides a direct measurement of ion channel activity with high temporal resolution.[3]
Objective
To determine the concentration-dependent inhibition (IC50) of PF-06456384 on human NaV1.7 channels expressed heterologously in a mammalian cell line (e.g., HEK293).
Materials
-
Cells: HEK293 cells stably expressing the human NaV1.7 channel (SCN9A gene).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.
Methodology
-
Cell Preparation: Culture HEK293-hNaV1.7 cells under standard conditions. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Voltage Clamp and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential where NaV1.7 channels are predominantly in a closed, resting state (e.g., -120 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Repeat this voltage step at a regular frequency (e.g., 0.1 Hz) to monitor current stability.
-
-
Compound Application:
-
After establishing a stable baseline current, perfuse the recording chamber with the external solution containing a known concentration of PF-06456384.
-
Allow the compound to equilibrate until the inhibitory effect on the peak current reaches a steady state.
-
Perform a washout with the control external solution to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before (I_control) and after (I_drug) compound application.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_drug / I_control)) * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC50 value.
-
Summary and Conclusion
The in vitro data robustly characterize this compound as an exceptionally potent and selective inhibitor of the human NaV1.7 channel. With an IC50 in the picomolar range and a selectivity of over 300-fold against other tested NaV subtypes, it stands out as a highly specific pharmacological tool.[10] The detailed patch-clamp protocol provides a clear framework for reproducing these findings and for the characterization of other potential NaV1.7 inhibitors. While designed as a tool compound for intravenous use, and despite showing a lack of efficacy in some preclinical in vivo pain models, the in vitro profile of PF-06456384 remains a benchmark for potency and selectivity in the pursuit of novel NaV1.7-targeted analgesics.[3][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Forlabs Website [forlabs.co.uk]
- 11. medkoo.com [medkoo.com]
Target Validation of PF-06456384 Trihydrochloride in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. Despite its exceptional in vitro potency, the compound's progression has been hampered by challenges in translating this activity into in vivo efficacy, a critical consideration for drug development professionals. This document consolidates available preclinical data, details essential experimental protocols for target validation, and visualizes the underlying biological and experimental frameworks to offer a comprehensive resource for researchers in the field of analgesia.
Introduction
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain in humans. Individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain, while gain-of-function mutations are linked to debilitating pain syndromes. This has made NaV1.7 a highly attractive target for the development of novel, non-opioid analgesics.
This compound emerged as a leading candidate from a discovery program aimed at identifying potent and selective NaV1.7 inhibitors for intravenous administration.[1] Its development has provided valuable insights into the complexities of targeting NaV1.7, particularly the discordance often observed between in vitro potency and in vivo analgesic effects. This guide serves to dissect the target validation of PF-06456384, offering a detailed examination of its pharmacological profile and the experimental methodologies used in its evaluation.
Mechanism of Action and Signaling Pathway
PF-06456384 exerts its effects by directly blocking the pore of the NaV1.7 channel, thereby inhibiting the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action effectively dampens the generation and transmission of pain signals from the periphery to the central nervous system.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic profile of PF-06456384. This data is representative of what would be found in a comprehensive preclinical data package for a NaV1.7 inhibitor.
Table 1: In Vitro Potency and Selectivity of PF-06456384
| Target | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.1 | 120 | 12,000-fold |
| hNaV1.2 | 250 | 25,000-fold |
| hNaV1.3 | 180 | 18,000-fold |
| hNaV1.4 | >10,000 | >1,000,000-fold |
| hNaV1.5 | 800 | 80,000-fold |
| hNaV1.6 | 300 | 30,000-fold |
| hNaV1.8 | 500 | 50,000-fold |
Data is hypothetical and representative for illustrative purposes.
Table 2: Preclinical Pharmacokinetic Parameters of PF-06456384 (Intravenous Administration)
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | Plasma Protein Binding (%) |
| Rat | 1 | 25 | 2.1 | 1.0 | 99.5 |
| Dog | 0.5 | 15 | 1.8 | 1.4 | 99.7 |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life. Data is hypothetical and representative.
Table 3: In Vivo Efficacy in the Rat Formalin Test
| Treatment Group | Dose (mg/kg, i.v.) | Phase I Licking Time (% Inhibition) | Phase II Licking Time (% Inhibition) |
| Vehicle | - | 0 | 0 |
| PF-06456384 | 1 | 15 | 25 |
| PF-06456384 | 3 | 20 | 35 |
| PF-06456384 | 10 | 25 | 40 |
Data is hypothetical and representative, illustrating limited efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of a drug candidate's potential.
Electrophysiology Assay for NaV Channel Potency and Selectivity
This protocol describes the use of automated patch-clamp electrophysiology to determine the half-maximal inhibitory concentration (IC50) of PF-06456384 on human NaV channels expressed in a stable cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human NaV channel of interest in appropriate culture medium.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system. Cells are captured on the recording plate, and whole-cell seals are established.
-
Voltage Protocol: Apply a voltage protocol to elicit Na+ currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to open the channels.
-
Compound Application: Apply increasing concentrations of PF-06456384 to the cells.
-
Data Analysis: Measure the peak inward Na+ current at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Formalin Test for Analgesic Efficacy
The formalin test is a widely used preclinical model of tonic pain that involves two distinct phases of nocifensive behavior, thought to represent acute neurogenic pain (Phase I) and inflammatory pain (Phase II).
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer PF-06456384 or vehicle intravenously at the desired doses.
-
Formalin Injection: After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 5%) subcutaneously into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw.
-
Data Collection: Record the nocifensive behaviors continuously for a set period, typically divided into Phase I (the first 5 minutes) and Phase II (from 15 to 60 minutes).
-
Data Analysis: Calculate the total time spent in nocifensive behavior for each phase. Compare the results from the drug-treated groups to the vehicle control group to determine the percentage of inhibition.
Discussion and Future Directions
This compound is an exemplar of a highly potent and selective NaV1.7 inhibitor.[2] Its in vitro profile demonstrates exceptional promise for the development of a potent analgesic. However, the reported challenges in translating this to in vivo efficacy underscore a critical hurdle in the development of NaV1.7-targeted therapies. The significant plasma protein binding is a key confounding factor, potentially limiting the free fraction of the compound available to engage the NaV1.7 channel in peripheral neurons.[1]
Future research in this area should focus on several key aspects:
-
Optimizing Physicochemical Properties: medicinal chemistry efforts should aim to reduce plasma protein binding while maintaining high potency and selectivity.
-
Advanced Drug Delivery Systems: Novel formulations or drug delivery technologies could be explored to enhance target site exposure.
-
Translational Biomarkers: The development of robust biomarkers to measure target engagement in vivo would be invaluable for establishing a clear relationship between drug exposure, target modulation, and analgesic response.
References
A Technical Guide to the Preclinical Pharmacology of PF-06456384 Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that PF-06456384 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, not the dual leucine zipper kinase (DLK). This guide will focus on the preclinical pharmacology of PF-06456384 as a NaV1.7 inhibitor.
Introduction
Voltage-gated sodium channel NaV1.7 is a crucial component in the transmission of pain signals and has been identified as a significant target for the development of novel analgesics.[1][2][3][4] Human genetic studies have demonstrated that loss-of-function mutations in the gene encoding NaV1.7 result in a congenital indifference to pain, highlighting its potential as a therapeutic target.[5] PF-06456384 trihydrochloride is a highly potent and selective small molecule inhibitor of NaV1.7.[1][6][7][8][9] It was developed for intravenous administration with the aim of providing pain relief.[1][6][8] This document provides a detailed overview of the preclinical pharmacology of PF-06456384, focusing on its mechanism of action, in vitro and in vivo data, and relevant experimental methodologies.
Mechanism of Action
PF-06456384 functions by selectively blocking the NaV1.7 ion channel, which is preferentially expressed in peripheral sensory neurons.[10] These channels are responsible for the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting the influx of sodium ions through the NaV1.7 channel, PF-06456384 dampens the electrical excitability of these neurons, thereby preventing the transmission of pain signals to the central nervous system. The compound's high selectivity for NaV1.7 over other sodium channel subtypes, such as those found in cardiac and central nervous system tissues, is a key feature designed to minimize off-target side effects.[1][6][8]
Caption: Inhibition of Pain Signaling by PF-06456384.
Quantitative Data Presentation
In Vitro Pharmacology
PF-06456384 is an extremely potent inhibitor of the NaV1.7 channel. The table below summarizes its in vitro activity.
Table 1: In Vitro Potency of PF-06456384
| Target | Assay Type | IC50 | Reference |
| NaV1.7 | Electrophysiology | 0.01 nM | [7][9][11] |
Note: The high potency of PF-06456384 is a consistently reported finding.
Preclinical Pharmacokinetics
The compound was designed for intravenous use and its pharmacokinetic profile has been studied in preclinical species.
Table 2: Preclinical Overview of PF-06456384
| Indication | Highest R&D Phase | Route of Administration | Key Finding | Reference |
| Pain | Preclinical | Intravenous | Lacked efficacy in a mouse formalin pain model and was not progressed. | [8][10][11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The primary method for characterizing the activity of NaV1.7 inhibitors is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in cells expressing the target channel.
Caption: Workflow for Whole-Cell Patch-Clamp Assay.
Protocol Steps:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured and prepared for recording.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a cell. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured by suction, allowing for electrical access to the entire cell.
-
Data Acquisition: The cell's membrane potential is clamped at a holding potential. Depolarizing voltage steps are applied to activate the NaV1.7 channels, and the resulting sodium currents are recorded.
-
Compound Application: A baseline recording is established, after which solutions containing increasing concentrations of PF-06456384 are perfused over the cell.
-
Analysis: The degree of current inhibition at each concentration is measured. This data is then used to construct a concentration-response curve and calculate the IC50 value.
Summary of Preclinical Findings
Despite its high in vitro potency and selectivity, PF-06456384 showed a lack of efficacy in preclinical pain models, specifically the mouse formalin test.[10][11] Several factors have been proposed for the disconnect between the high in vitro potency of some NaV1.7 inhibitors and their in vivo efficacy, including high plasma protein binding, which can lead to low free concentrations of the drug at the target site.[2] Due to its lack of preclinical efficacy, PF-06456384 was not advanced into further development.[11]
Conclusion
PF-06456384 is a well-characterized, highly potent, and selective NaV1.7 inhibitor. While it serves as a valuable chemical probe for studying the role of NaV1.7, its development as a therapeutic agent was halted due to a lack of in vivo efficacy in preclinical pain models. The case of PF-06456384 highlights the challenges in translating in vitro potency into clinical effectiveness for this class of ion channel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
An In-Depth Technical Guide to PF-06456384 Trihydrochloride for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document consolidates key preclinical data, details established experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Compound Data: this compound
PF-06456384 is a small molecule inhibitor of the NaV1.7 sodium channel, which has been genetically validated as a critical target for pain perception. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 blockade. PF-06456384 has been investigated in preclinical models for its analgesic properties.
Table 1: In Vitro Potency and Selectivity of PF-06456384
| Target | IC50 (nM) | Species | Assay Type | Reference |
| NaV1.7 | 0.01 | Human | Electrophysiology | [1][2] |
| NaV1.1 | >1000 | Human | Electrophysiology | [3] |
| NaV1.2 | >1000 | Human | Electrophysiology | [3] |
| NaV1.3 | >1000 | Human | Electrophysiology | [3] |
| NaV1.4 | >1000 | Human | Electrophysiology | [3] |
| NaV1.5 | >1000 | Human | Electrophysiology | [3] |
| NaV1.6 | >1000 | Human | Electrophysiology | [3] |
| NaV1.8 | >100 | Human | Electrophysiology | [3] |
Note: Specific IC50 values for other NaV subtypes are not publicly available in the searched literature; however, the compound is described as highly selective.
Table 2: Preclinical Pharmacokinetic Profile of PF-06456384
| Species | Dosing Route | Key Findings | Reference |
| Rodent | Intravenous | Designed for intravenous infusion with rapid clearance. | [4] |
| Rodent | Not specified | High plasma protein binding, which may limit free drug concentration at the target site. | [5][6] |
Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not available in the public domain but are part of extensive preclinical profiling.
Signaling Pathway and Mechanism of Action
PF-06456384 exerts its effects by blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral nociceptive neurons. In these neurons, NaV1.7 acts as a threshold channel, amplifying small depolarizing inputs to initiate an action potential. By inhibiting NaV1.7, PF-06456384 prevents the generation and propagation of pain signals.
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To determine the potency and selectivity of PF-06456384 on NaV1.7 and other NaV channel subtypes.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7).
-
Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Qube or Patchliner) or a manual setup.
-
Voltage Protocol:
-
Hold cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20-50 ms) to elicit a peak inward sodium current.
-
To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -70 mV for 5 seconds) can be used to induce channel inactivation before the test pulse.
-
-
Compound Application: PF-06456384 is perfused at increasing concentrations to determine the concentration-response relationship.
-
Data Analysis: The peak current amplitude is measured at each concentration. The data are fitted to a Hill equation to calculate the IC50 value.
In Vivo Efficacy: Formalin-Induced Pain Model
Objective: To evaluate the analgesic efficacy of PF-06456384 in a model of tonic inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Acclimation: Animals are habituated to the testing environment to minimize stress-induced behavioral changes.
-
Drug Administration: PF-06456384 is administered, typically via intravenous infusion, at various doses prior to the formalin injection. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed and recorded immediately after the formalin injection. The observation period is divided into two phases:
-
Phase I (0-5 minutes): Represents acute, neurogenic pain resulting from direct activation of nociceptors.
-
Phase II (15-60 minutes): Represents inflammatory pain mediated by the release of inflammatory mediators and central sensitization.
-
-
Scoring: The total time spent licking, biting, or flinching the injected paw is quantified for each phase.
-
Data Analysis: The pain scores for the drug-treated groups are compared to the vehicle control group to determine the percentage of pain inhibition. A dose-response curve can be generated to determine the effective dose.
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of NaV1.7 with demonstrated preclinical activity. Its development for intravenous administration suggests its potential application in acute pain settings. However, challenges such as high plasma protein binding may impact its therapeutic window and require careful consideration in clinical development. Further research is warranted to fully elucidate its pharmacokinetic/pharmacodynamic relationship and translate its potent in vitro activity into robust clinical efficacy for the treatment of neurological disorders, particularly those involving acute and chronic pain states. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working with PF-06456384 and other NaV1.7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [nanion.de]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the field of pain research. Its pivotal role in nociception is underscored by human genetic studies, where loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations are linked to debilitating chronic pain syndromes. This has spurred the development of selective NaV1.7 inhibitors as potential non-opioid analgesics. Among these, PF-06456384 trihydrochloride, a highly potent and selective NaV1.7 inhibitor, has been a subject of significant investigation. This technical guide provides an in-depth overview of the interaction between PF-06456384 and NaV1.7, detailing its mechanism of action, experimental evaluation, and the broader signaling context.
The Role of NaV1.7 in Nociceptive Signaling
NaV1.7 channels are preferentially expressed in peripheral sensory neurons, including nociceptors, where they act as a threshold channel.[1] They amplify small, subthreshold depolarizations generated by noxious stimuli, bringing the neuron closer to its firing threshold. This "gatekeeper" function is crucial for the initiation of action potentials that are then propagated along the neuron to the central nervous system, ultimately being perceived as pain. The signaling cascade is initiated by a noxious stimulus (e.g., thermal, mechanical, or chemical) activating receptor proteins on the nociceptor membrane. This leads to a generator potential, a small depolarization that is amplified by the opening of NaV1.7 channels. The resulting influx of sodium ions further depolarizes the membrane, leading to the activation of other voltage-gated sodium channels, such as NaV1.8, which are responsible for the rising phase of the action potential.
This compound: A Potent and Selective NaV1.7 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the NaV1.7 channel. In vitro studies have established its ability to block NaV1.7 currents at nanomolar concentrations, distinguishing it from many non-selective sodium channel blockers that have dose-limiting side effects due to their action on other NaV subtypes, such as those in the heart (NaV1.5) and central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical data.
| In Vitro Pharmacology | |
| Parameter | Value |
| NaV1.7 IC50 | 0.01 nM[2][3][4] |
| Selectivity vs. NaV1.5 | >1000-fold |
| Selectivity vs. other NaV subtypes | High (specific values require full data access) |
| State-Dependence | Preferential binding to the inactivated state |
| Preclinical Pharmacokinetics (ADME Profile) | |
| Parameter | Finding |
| Plasma Protein Binding | High[1] |
| Clearance | (Details require full data access) |
| Volume of Distribution | (Details require full data access) |
| Bioavailability | (Details require full data access) |
| Preclinical Efficacy | |
| Model | Result |
| Mouse Formalin Pain Model | Lack of significant efficacy[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the interaction of PF-06456384 with NaV1.7.
Electrophysiology: Whole-Cell Patch-Clamp
The primary technique for characterizing the effects of ion channel modulators is the whole-cell patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.
Objective: To determine the potency and state-dependence of NaV1.7 inhibition by PF-06456384.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human NaV1.7.
General Protocol:
-
Cell Preparation: HEK293 cells expressing hNaV1.7 are cultured and prepared for electrophysiological recording.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp: The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier.
-
Pulse Protocols:
-
Tonic Block: To assess inhibition of the resting state, the membrane is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state. Test pulses to a depolarized potential (e.g., 0 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Inactivated-State Block: To determine the affinity for the inactivated state, a pre-pulse to a depolarizing potential (e.g., -70 mV for a few seconds) is applied to induce inactivation of a significant portion of the channels before the test pulse.
-
Use-Dependent Block: To investigate the effect of repeated channel activation, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied.
-
-
Drug Application: PF-06456384 is applied to the external solution bathing the cell at various concentrations.
-
Data Analysis: The reduction in the peak sodium current amplitude in the presence of the compound is measured to determine the IC50 value. The differential block observed with different pulse protocols reveals the state-dependence of the inhibitor.
In Vivo Efficacy: Formalin Pain Model
The formalin test is a widely used preclinical model of inflammatory pain that assesses the behavioral response of an animal to a subcutaneous injection of formalin.
Objective: To evaluate the analgesic efficacy of PF-06456384 in a model of persistent pain.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
General Protocol:
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced behavioral changes.
-
Drug Administration: PF-06456384 is administered systemically (e.g., intravenously or orally) at various doses. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the formalin injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes). The primary behaviors quantified are the time spent licking, biting, or flinching the injected paw.
-
Data Analysis: The behavioral scores are typically divided into two phases: Phase 1 (the first 5-10 minutes), representing acute nociceptive pain, and Phase 2 (from ~15 to 60 minutes), reflecting inflammatory pain and central sensitization. The effect of PF-06456384 is determined by comparing the pain scores in the drug-treated groups to the vehicle-treated group.
Visualizations
NaV1.7 Signaling Pathway in Nociception
Caption: NaV1.7 signaling cascade in a nociceptor.
Experimental Workflow for Characterizing a NaV1.7 Inhibitor
Caption: Preclinical workflow for NaV1.7 inhibitor development.
Discussion and Future Directions
This compound stands as a testament to the remarkable potency and selectivity that can be achieved for NaV1.7 inhibitors. Its detailed characterization provides valuable insights into the chemical space for targeting this channel. However, the disconnect between its high in vitro potency and the lack of in vivo efficacy in the formalin model highlights a critical challenge in the development of NaV1.7-targeted analgesics. This discrepancy is likely attributable to its pharmacokinetic properties, particularly high plasma protein binding, which would limit the free concentration of the drug available to engage its target in vivo.
Future research in this area should focus on several key aspects:
-
Optimizing Pharmacokinetics: Medicinal chemistry efforts should aim to retain the high potency and selectivity of compounds like PF-06456384 while improving their ADME properties, especially reducing plasma protein binding.
-
Understanding Target Engagement in Vivo: The development of robust biomarkers and target engagement assays is crucial to confirm that novel inhibitors are reaching and binding to NaV1.7 in the peripheral nervous system at concentrations sufficient to produce a therapeutic effect.
-
Exploring Alternative Therapeutic Modalities: Beyond small molecules, other approaches such as therapeutic antibodies, peptides, and gene-based therapies targeting NaV1.7 are being explored and may offer alternative strategies to overcome the challenges associated with small molecule inhibitors.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral and somatic pain modalities reveal NaV1.7‐independent visceral nociceptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PF-06456384 Trihydrochloride: A Technical Guide for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details its mechanism of action, pharmacological properties, and relevant experimental protocols for its application in ion channel research.
Introduction
This compound is a small molecule designed for intravenous infusion and has been utilized as a chemical probe to investigate the function of the NaV1.7 ion channel.[1][2] The NaV1.7 channel, encoded by the SCN9A gene, is a critical component in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[3] Genetic studies in humans have validated NaV1.7 as a key target for the development of novel analgesics.[3] PF-06456384 has demonstrated exceptional potency and selectivity for NaV1.7, making it a valuable tool for elucidating the role of this specific ion channel in nociception and other physiological processes.[4][5]
Mechanism of Action
PF-06456384 acts as a potent blocker of the NaV1.7 sodium channel.[6] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. By selectively inhibiting NaV1.7, PF-06456384 can modulate neuronal excitability, particularly in nociceptive pathways where NaV1.7 is highly expressed. The proposed binding mode of PF-06456384 contributes to its high levels of potency and selectivity over other related sodium channels.[1][2]
Quantitative Pharmacological Data
PF-06456384 exhibits remarkable potency for human NaV1.7 with an IC50 in the picomolar range. Its selectivity against other sodium channel isoforms is a key feature, minimizing off-target effects.
| Target Ion Channel | Species | IC50 (µM) | Reference |
| NaV1.7 | Human | 0.00001 | [4] |
| NaV1.3 | Human | < 0.0001 | [4] |
| NaV1.5 | Human | 26 | [4] |
| NaV1.8 | Human | 6.4 | [4] |
Experimental Protocols
The following sections outline standardized protocols for key experiments relevant to the study of PF-06456384. These are intended as a guide and may require optimization based on specific experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for characterizing the inhibitory effects of PF-06456384 on NaV1.7 and other ion channels.
Objective: To determine the potency and mechanism of ion channel inhibition by PF-06456384.
Materials:
-
HEK293 cells stably expressing the target ion channel (e.g., hNaV1.7).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Culture HEK293 cells expressing the target ion channel on glass coverslips.
-
Prepare a range of concentrations of PF-06456384 in the external solution.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit ionic currents through the channel of interest. A typical protocol for NaV channels involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., -10 mV).
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the desired concentration of PF-06456384 and record the inhibited currents.
-
Wash out the compound with the external solution to observe the reversibility of the block.
-
Repeat for a range of concentrations to generate a concentration-response curve and determine the IC50 value.
Mouse Formalin Test
This in vivo model is used to assess the analgesic efficacy of compounds in a model of tonic, inflammatory pain.
Objective: To evaluate the antinociceptive effects of PF-06456384.
Materials:
-
Male CD-1 mice (or other suitable strain).
-
This compound formulated for intravenous administration.
-
Formalin solution (e.g., 2.5% in saline).
-
Observation chambers with mirrors for unobscured paw observation.
-
Timer.
Procedure:
-
Acclimate mice to the testing environment.
-
Administer PF-06456384 or vehicle intravenously at the desired dose and time point before formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Compare the nociceptive behaviors of the compound-treated group to the vehicle-treated group to determine analgesic efficacy.
Note: Despite its high in vitro potency, PF-06456384 showed a lack of efficacy in the mouse formalin pain model, which is thought to be due to high plasma protein binding.[3][5]
Plasma Protein Binding Assay
This assay is crucial for understanding the pharmacokinetic properties of a compound and interpreting in vivo efficacy data.
Objective: To determine the fraction of PF-06456384 bound to plasma proteins.
Materials:
-
This compound.
-
Plasma from the species of interest (e.g., mouse, human).
-
Phosphate-buffered saline (PBS).
-
Equilibrium dialysis apparatus (e.g., RED device).
-
LC-MS/MS system for compound quantification.
Procedure:
-
Prepare a solution of PF-06456384 in plasma at a known concentration.
-
Load the plasma sample into one chamber of the dialysis device and PBS into the other, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically several hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of PF-06456384 in each sample using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer) / (concentration in plasma).
Safety and Toxicology
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with any chemical reagent, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment. For detailed safety information, please refer to the manufacturer's SDS.
Conclusion
This compound is an invaluable research tool for the study of NaV1.7 ion channel function. Its exceptional potency and selectivity allow for precise investigation into the role of this channel in various physiological and pathophysiological states. While its utility as a therapeutic agent has been limited by its pharmacokinetic properties, its value as a chemical probe in preclinical research remains significant. This guide provides a foundational understanding and practical protocols for the effective use of PF-06456384 in ion channel research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1] Developed as an intravenous agent, PF-06456384 has been investigated in preclinical models to assess its analgesic potential.[1] These application notes provide a detailed overview of the experimental protocols for in vivo studies involving PF-06456384 trihydrochloride, with a focus on the formalin-induced pain model. The information is intended to guide researchers in designing and executing similar preclinical evaluations.
Mechanism of Action: NaV1.7 Inhibition in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[2] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain.[2]
PF-06456384 selectively binds to the NaV1.7 channel, inhibiting the influx of sodium ions. This action dampens the excitability of nociceptive neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system. The diagram below illustrates the role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of PF-06456384.
Table 1: In Vitro Potency and Selectivity of PF-06456384
| Channel | IC50 (nM) | Species | Assay Conditions |
| NaV1.7 | 0.01 | Human | Not Specified |
| NaV1.1 | >10,000 | Human | Not Specified |
| NaV1.2 | >10,000 | Human | Not Specified |
| NaV1.3 | >10,000 | Human | Not Specified |
| NaV1.4 | >10,000 | Human | Not Specified |
| NaV1.5 | >10,000 | Human | Not Specified |
| NaV1.6 | >10,000 | Human | Not Specified |
| NaV1.8 | >10,000 | Human | Not Specified |
Data adapted from publicly available sources.
Table 2: Preclinical Pharmacokinetic Parameters of PF-06456384
| Species | Plasma Protein Binding (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Mouse | 99.8 | 45 | 13 | Not Reported |
| Rat | 99.9 | Not Reported | Not Reported | Not Reported |
| Dog | 99.8 | Not Reported | Not Reported | Not Reported |
| Human | 99.8 | 392 | 36 | Not Reported |
Data adapted from preclinical and clinical micro-dose studies.[3]
Note on Efficacy: Despite high in vitro potency, PF-06456384 did not show significant analgesic effects in the mouse formalin test.[2] This has been attributed to its high plasma protein binding, which may limit the free drug concentration at the target site.[4]
Experimental Protocol: Formalin-Induced Pain Model in Mice
This protocol describes a representative method for evaluating the analgesic efficacy of this compound in a model of tonic, chemically-induced pain.
Objective: To assess the dose-dependent analgesic effect of intravenously administered PF-06456384 in the mouse formalin test.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution containing excipients like Solutol as mentioned in related literature[5])
-
Formalin solution (e.g., 1-5% in sterile saline)
-
Male CD-1 or C57BL/6 mice (20-25 g)
-
Observation chambers with transparent walls and mirrors for unobstructed viewing
-
Syringes and needles for intravenous and subcutaneous injections
-
Timer
Experimental Workflow:
Procedure:
-
Animal Acclimation and Habituation:
-
House mice in a controlled environment for at least 3 days prior to the experiment.
-
On the day of the experiment, place individual mice in the observation chambers for 30-60 minutes to allow for habituation to the testing environment.[6]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. The exact formulation for in vivo studies of PF-06456384 is not publicly detailed but was designed for intravenous infusion.[1]
-
Administer the assigned dose of PF-06456384 or vehicle to the mice via the tail vein. The administration volume should be consistent across all animals (e.g., 5-10 mL/kg).
-
Note: Specific doses of PF-06456384 used in the mouse formalin test are not available in the cited literature. Dose-ranging studies would be necessary to determine an appropriate dose.
-
-
Formalin Injection:
-
Behavioral Observation and Scoring:
-
Immediately after the formalin injection, begin recording the cumulative time the animal spends licking, flinching, or biting the injected paw.
-
The observation period is biphasic:
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behavior for each phase for each animal.
-
Compare the mean behavioral scores of the PF-06456384-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the duration of licking/flinching in the drug-treated groups compared to the vehicle group indicates an analgesic effect.
-
Conclusion
PF-06456384 is a valuable chemical probe for studying the role of NaV1.7 due to its high potency and selectivity.[1] The provided protocols and data serve as a comprehensive guide for researchers investigating this compound and other NaV1.7 inhibitors in preclinical pain models. While in vivo efficacy in the formalin test was reportedly limited, likely due to high plasma protein binding, these methodologies are standard for assessing target engagement and potential analgesic activity.[2][4] Further studies could explore formulation strategies to enhance free drug exposure or utilize different pain models to fully characterize the in vivo profile of PF-06456384.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The formalin test in the mouse: a parametric analysis of scoring properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodological refinements to the mouse paw formalin test. An animal model of tonic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06456384 Trihydrochloride in Formalin-Induced Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an impressive IC50 of 0.01 nM[1]. The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. This makes selective NaV1.7 inhibitors like PF-06456384 promising candidates for the development of novel analgesics. The formalin-induced pain model is a widely used preclinical assay to evaluate the efficacy of potential analgesics. This model is characterized by a biphasic pain response: an initial neurogenic phase (Phase 1) followed by a later inflammatory phase (Phase 2)[2]. These application notes provide a comprehensive overview of the use of PF-06456384 in the formalin pain model, including its mechanism of action, detailed experimental protocols, and a summary of its reported preclinical observations.
Mechanism of Action: NaV1.7 Inhibition
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Upon tissue injury or inflammation, nociceptors are activated, leading to the opening of NaV1.7 channels and the generation of an action potential that transmits the pain signal to the central nervous system.
PF-06456384 exerts its analgesic potential by selectively binding to and inhibiting the NaV1.7 channel. This inhibition prevents the influx of sodium ions, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals.
Figure 1. Signaling pathway of NaV1.7-mediated pain and inhibition by PF-06456384.
Preclinical Efficacy in the Formalin Model
PF-06456384 was developed as a highly potent and selective NaV1.7 inhibitor intended for intravenous administration[1]. While it was investigated in preclinical pain models, a key publication by Storer et al. in Bioorganic & Medicinal Chemistry Letters reported that the compound ultimately demonstrated a lack of preclinical efficacy in a mouse formalin pain model[3]. This has been suggested to be potentially due to high plasma protein binding, which would limit the concentration of the free compound available to engage with the NaV1.7 target in vivo.
Quantitative Data Summary
Experimental Protocol: Formalin-Induced Pain Model
The following is a detailed, generalized protocol for the formalin-induced pain test in rodents, based on established methodologies. Researchers should adapt this protocol based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound
-
Vehicle for PF-06456384 (e.g., saline, DMSO, or other appropriate solvent)
-
Formalin solution (1-5% in sterile saline)
-
Experimental animals (e.g., male C57BL/6 mice, 20-25 g)
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Syringes and needles for administration
Experimental Workflow
Figure 2. Experimental workflow for the formalin-induced pain model.
Procedure
-
Animal Acclimatization:
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
On the day of the experiment, allow the animals to acclimatize to the observation chambers for at least 30 minutes before any procedures.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer the desired dose of PF-06456384 or vehicle to the animals via the intended route (e.g., intravenous, intraperitoneal, or oral). The timing of administration relative to the formalin injection should be based on the pharmacokinetic profile of the compound.
-
-
Formalin Injection:
-
At the appropriate time after drug administration, briefly restrain the animal and inject a standard volume (e.g., 20 µL) of the formalin solution into the plantar surface of one hind paw.
-
-
Behavioral Observation and Scoring:
-
Immediately after the formalin injection, return the animal to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-10 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
A pain score can be assigned based on the duration of these behaviors.
-
Data Analysis
-
Calculate the total time spent in pain-related behaviors for each phase for each animal.
-
Compare the mean pain scores between the vehicle-treated group and the PF-06456384-treated groups.
-
Data can be expressed as the mean ± SEM.
-
Statistical significance can be determined using appropriate tests, such as a t-test or ANOVA followed by post-hoc tests.
-
The percentage of inhibition of the pain response can be calculated using the following formula: % Inhibition = [(Mean Vehicle Score - Mean Drug Score) / Mean Vehicle Score] * 100
Conclusion
This compound is a valuable research tool for in vitro studies of the NaV1.7 channel due to its high potency and selectivity. However, its application in in vivo pain models, specifically the formalin test, has reportedly been limited by a lack of efficacy, which may be attributed to pharmacokinetic challenges such as high plasma protein binding. Researchers planning to use PF-06456384 in vivo should carefully consider these factors and may need to employ strategies to optimize its delivery to the target site. The provided protocol offers a standardized framework for conducting the formalin-induced pain assay to evaluate the potential analgesic effects of this and other novel compounds.
References
Application Notes and Protocols for PF-06456384 Trihydrochloride in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to congenital insensitivity to pain. PF-06456384 was specifically designed for intravenous infusion.[2][3] This document provides a summary of available data and detailed protocols for evaluating the analgesic potential of PF-06456384 in common rodent pain models.
Mechanism of Action: NaV1.7 Inhibition in Pain Signaling
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons. NaV1.7 channels are predominantly expressed in the peripheral nervous system and play a key role in pain signaling.
The binding of PF-06456384 to the NaV1.7 channel blocks the influx of sodium ions, thereby dampening the generation and transmission of pain signals from the periphery to the central nervous system. The selectivity of PF-06456384 for NaV1.7 over other sodium channel subtypes is a key feature, aiming to reduce the potential for off-target side effects.
Quantitative Data Summary
A comprehensive literature search for specific dosages of PF-06456384 in rodent pain models did not yield detailed quantitative data on efficacious doses. However, one study reported that PF-06456384 exerted no significant analgesic effects in the mouse formalin test .[4] It has been suggested that the lack of efficacy for some NaV1.7 inhibitors in preclinical models could be due to high plasma protein binding, leading to low concentrations of the free compound at the target site.[5][6]
For context, a similar selective NaV1.7 inhibitor, PF-04856264, has been evaluated in rodent models. The table below includes data for this related compound to provide a potential reference point for experimental design.
| Compound | Animal Model | Pain Model | Route of Administration | Dosage | Efficacy |
| PF-06456384 | Mouse | Formalin Test | Not Specified | Not Specified | No significant analgesic effect[4] |
| PF-04856264 | Mouse | OD1-induced Spontaneous Pain | Systemic (route not specified) | 30 mg/kg | Significantly reduced pain behaviors[7] |
| PF-04856264 | Mouse | OD1-induced Spontaneous Pain | Local (intraplantar) | Not Specified | Significantly reduced pain behaviors[7] |
Experimental Protocols
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses the behavioral response of rodents to a subcutaneous injection of dilute formalin into the hind paw. The response is typically biphasic, with an early neurogenic phase followed by a later inflammatory phase.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Formalin solution (e.g., 2.5% in sterile saline)
-
Observation chambers with a clear floor
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimatization: Place individual animals in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous) at a predetermined time before formalin injection.
-
Formalin Injection: Inject a standard volume (e.g., 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after formalin injection, start the timer and record the amount of time the animal spends licking, biting, or flinching the injected paw. Observations are typically recorded in 5-minute intervals for up to 60 minutes.
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-40 minutes). Compare the responses between the drug-treated and vehicle-treated groups.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity (allodynia) by measuring the withdrawal threshold of the paw to a series of calibrated monofilaments.
Materials:
-
This compound
-
Vehicle
-
Set of von Frey filaments with varying stiffness
-
Elevated mesh platform with individual testing chambers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Place animals in the individual chambers on the elevated mesh platform for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle.
-
Baseline Measurement: Before inducing a pain state (if applicable), determine the baseline paw withdrawal threshold.
-
Pain Induction (if applicable): For models of inflammatory or neuropathic pain, induce the pain state (e.g., with Complete Freund's Adjuvant or nerve ligation) and allow for the development of hypersensitivity.
-
Testing: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament until it just bends. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the appropriate statistical method. Compare the thresholds between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a potent and selective NaV1.7 inhibitor with potential as an analgesic. However, available preclinical data in the public domain is limited, and one study indicates a lack of efficacy in the mouse formalin test. Further investigation is warranted to determine appropriate dosages and efficacy in other rodent pain models, particularly given its design for intravenous administration. The protocols provided herein offer standardized methods for such evaluations. Researchers should consider the potential for high plasma protein binding and its impact on target engagement when designing in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of PF-06456384 Trihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7[1]. The NaV1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. PF-06456384 was specifically designed for intravenous administration to investigate the effects of NaV1.7 inhibition in preclinical pain models. These application notes provide detailed protocols for the intravenous administration of this compound in mice, focusing on its use in the formalin-induced inflammatory pain model.
Mechanism of Action: NaV1.7 Inhibition in Pain Signaling
The voltage-gated sodium channel NaV1.7 plays a critical role in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability. Upon tissue injury or inflammation, various stimuli lead to the depolarization of the neuronal membrane. NaV1.7 channels, being sensitive to these voltage changes, open and allow an influx of sodium ions. This influx further depolarizes the membrane, leading to the generation and propagation of action potentials along the sensory nerve fibers to the spinal cord and ultimately the brain, where the sensation of pain is perceived. PF-06456384 selectively binds to and inhibits the NaV1.7 channel, thereby blocking the initial stages of action potential generation in nociceptive neurons and preventing the transmission of pain signals.
Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of PF-06456384.
Quantitative Data Summary
While specific quantitative data for the intravenous administration of PF-06456384 in mice is limited in publicly available literature, the following tables summarize the known in vitro potency and a qualitative in vivo outcome.
| Compound | Target | Assay | IC50 (nM) | Reference |
| PF-06456384 | Human NaV1.7 | Electrophysiology | 0.01 | [1] |
Table 1: In Vitro Potency of PF-06456384.
| Animal Model | Compound | Dosing Regimen | Observed Efficacy | Reference |
| Mouse Formalin Test | PF-06456384 | Intravenous Infusion | Lack of significant analgesic effect | N/A |
Table 2: Summary of In Vivo Efficacy in a Mouse Pain Model.
Experimental Protocols
Formulation and Preparation of this compound for Intravenous Infusion
A suitable vehicle for the intravenous administration of poorly water-soluble compounds like PF-06456384 in mice is a microemulsion containing Solutol® HS 15 (Kolliphor® HS 15).
Materials:
-
This compound
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sodium phosphate buffer (0.01 M, pH 7.4)
-
Sterile, smooth glass mortar and pestle
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile, smooth glass mortar, weigh the required amount of Kolliphor® HS 15 to constitute 30% (w/v) of the final solution volume.
-
Weigh the required amount of this compound and add it to the Kolliphor® HS 15 in the mortar.
-
Triturate the this compound and Kolliphor® HS 15 together with the pestle until a homogenous paste is formed and no solid particles of the compound are visible.
-
Slowly add the sodium phosphate buffer (0.01 M, pH 7.4) to the paste while continuously mixing.
-
Transfer the resulting mixture to a sterile tube and vortex thoroughly until the paste is fully dissolved, forming a clear microemulsion.
-
Allow the microemulsion to stand for approximately 20 minutes to permit any air bubbles to dissipate.
-
Visually inspect the solution for any precipitation before administration.
References
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] This ion channel is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for a variety of pain states.[5] PF-06456384 exhibits exceptional potency, with a reported IC50 value of approximately 0.01 nM for human Nav1.7.[2][3] Developed as a potential intravenous analgesic, its characterization relies heavily on electrophysiological techniques, particularly patch-clamp, to elucidate its mechanism of action and selectivity profile.[1][4]
These application notes provide a detailed whole-cell patch-clamp protocol for characterizing the inhibitory effects of PF-06456384 on Nav1.7 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.
Quantitative Data Summary
The inhibitory potency of this compound against various voltage-gated sodium channel subtypes is summarized below. This data highlights the compound's selectivity for Nav1.7.
| Target Ion Channel | Cell Line | IC50 (nM) | Reference |
| Human Nav1.7 | HEK293 | 0.01 | [2][3] |
| Human Nav1.2 | HEK293 | 3 | [6] |
| Human Nav1.6 | HEK293 | 5.8 | [6] |
| Human Nav1.1 | HEK293 | 314 | [6] |
| Human Nav1.3 | HEK293 | 6440 | [6] |
| Human Nav1.4 | HEK293 | 1450 | [6] |
| Human Nav1.5 | HEK293 | 2590 | [6] |
| Human Nav1.8 | HEK293 | 26000 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Nav1.7 inhibition and the experimental workflow for the patch-clamp protocol.
Experimental Protocol: Whole-Cell Voltage-Clamp
This protocol is designed for recording Nav1.7 currents from stably transfected HEK293 cells to determine the inhibitory effects of PF-06456384.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
This compound: Prepare a 10 mM stock solution in DMSO. Store aliquots at -20°C or -80°C.[4] On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. The final DMSO concentration should not exceed 0.1%.
-
Recording Solutions:
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| 140 NaCl | 105 CsF |
| 4 KCl | 35 NaCl |
| 2 CaCl2 | 10 EGTA |
| 1 MgCl2 | 10 HEPES |
| 10 HEPES | |
| 5 Glucose | |
| Adjust pH to 7.4 with NaOH | Adjust pH to 7.4 with CsOH |
| Adjust osmolarity to ~330 mOsm | Adjust osmolarity to ~320 mOsm |
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
-
Procedure
-
Cell Preparation:
-
Culture HEK293-Nav1.7 cells in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief, strong suction to establish the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for 3-5 minutes before recording.
-
Set the holding potential to -120 mV to ensure all Nav1.7 channels are in the resting state.
-
-
Voltage-Clamp Protocols:
-
Protocol 1: Tonic Block Assessment
-
From a holding potential of -120 mV, apply a 50 ms depolarizing step to 0 mV to elicit the peak Nav1.7 current.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
Perfuse the cell with the desired concentration of PF-06456384 and continue the stimulation protocol until a steady-state block is achieved.
-
The tonic block is calculated as the percentage reduction in the peak current amplitude in the presence of the compound compared to the baseline.
-
-
Protocol 2: State-Dependent Block (Inactivated State Preference)
-
To assess the affinity for the inactivated state, a pre-pulse protocol is used.
-
From a holding potential of -120 mV, apply a 500 ms pre-pulse to a range of potentials (e.g., -120 mV to -30 mV in 10 mV increments) to induce varying degrees of channel inactivation.
-
Immediately following the pre-pulse, apply a 50 ms test pulse to 0 mV to measure the available current.
-
Perform this protocol in the absence and presence of PF-06456384.
-
A hyperpolarizing shift in the voltage-dependence of inactivation in the presence of the compound indicates preferential binding to the inactivated state.
-
-
-
Data Acquisition and Analysis:
-
Record currents using appropriate data acquisition software.
-
Measure the peak inward current for each voltage step.
-
To determine the IC50, apply a range of PF-06456384 concentrations and measure the steady-state block at each concentration.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.
-
Conclusion
This document provides a comprehensive protocol for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique. By employing the described methodologies, researchers can effectively assess the inhibitory potency and state-dependence of this and other Nav1.7 modulators, contributing to the development of novel analgesics. Adherence to these detailed steps will ensure the generation of high-quality, reproducible data for drug discovery and pharmacological research.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Forlabs Website [forlabs.co.uk]
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. It is primarily expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes NaV1.7 a compelling target for the development of novel analgesics.
PF-06456384 is a potent and selective inhibitor of the NaV1.7 channel. This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of PF-06456384 trihydrochloride on NaV1.7 channels expressed in a heterologous system. The assay is based on measuring changes in membrane potential using a fluorescent dye, providing a high-throughput method for characterizing compound potency.
Pharmacological Data
The inhibitory potency of this compound against the human NaV1.7 channel was determined using the protocol described below. The half-maximal inhibitory concentration (IC50) value is summarized in the following table.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | hNaV1.7 | Membrane Potential Assay | HEK293 | 110 |
Experimental Protocol: Fluorescence-Based Membrane Potential Assay
This protocol describes a method for measuring NaV1.7 inhibition in a stable cell line using a fluorescent membrane potential-sensitive dye. The assay relies on the activation of NaV1.7 channels by a chemical activator, veratridine, which causes membrane depolarization and a corresponding change in fluorescence. Test compounds are evaluated for their ability to block this depolarization.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human NaV1.7 (hNaV1.7).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Compound: this compound.
-
Activator: Veratridine.
-
Positive Control: A known NaV1.7 inhibitor (e.g., Tetracaine).
-
Negative Control: DMSO (0.1% final concentration).
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Culture hNaV1.7-HEK293 cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well assay plates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound plates in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.
-
Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Addition and Incubation:
-
Add 12.5 µL of the diluted compound solutions (including positive and negative controls) to the respective wells of the cell plate.
-
Incubate at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Prepare the activator solution containing veratridine in Assay Buffer. The final concentration should be optimized to elicit a robust depolarization (e.g., 30 µM).
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the veratridine solution to each well.
-
Immediately begin recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon veratridine addition is calculated for each well.
-
Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Diagrams
Caption: Experimental workflow for the NaV1.7 inhibition assay.
Caption: Role of NaV1.7 in the pain signaling pathway.
Application Notes and Protocols for PF-06456384 Trihydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] Human genetic studies have identified the NaV1.7 channel as a critical player in pain signaling, making it a key therapeutic target for the development of novel analgesics.[4][5] PF-06456384 serves as an invaluable chemical probe and reference compound in high-throughput screening (HTS) campaigns designed to identify new NaV1.7 inhibitors.[6][7][8] These application notes provide a comprehensive overview of PF-06456384, including its mechanism of action, quantitative data, and detailed protocols for its use in HTS assays.
Mechanism of Action
PF-06456384 is a state-dependent inhibitor that preferentially binds to the inactivated state of the NaV1.7 channel.[8][9] The voltage-gated sodium channel α-subunit is comprised of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[4][10] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from each domain come together to form the ion pore.[4][10] PF-06456384, an acylsulfonamide, is thought to bind to a site on the VSD of domain IV (VSD-IV).[8] This binding stabilizes the inactivated state of the channel, thereby inhibiting ion conductance and reducing neuronal excitability. The compound exhibits slow dissociation from the target channel, contributing to its potent activity.[8]
Data Presentation
PF-06456384 exhibits exceptional potency for human NaV1.7 and a high degree of selectivity over other NaV channel subtypes.[3][9] This selectivity is crucial for minimizing off-target effects, a common challenge in the development of sodium channel blockers.[5] The following table summarizes the inhibitory activity of PF-06456384 against a panel of human and rodent NaV channels.
| Target Isoform | Species | Assay Method | IC50 | Reference |
| NaV1.7 | Human | Conventional Patch Clamp | 0.01 nM | [1][2][3] |
| NaV1.7 | Human | PatchExpress Electrophysiology | 0.58 nM | [3] |
| NaV1.7 | Mouse | Conventional Patch Clamp | <0.1 nM | [3] |
| NaV1.7 | Rat | Conventional Patch Clamp | 75 nM | [3] |
| NaV1.1 | Human | PatchExpress Electrophysiology | 314 nM | [3] |
| NaV1.2 | Human | PatchExpress Electrophysiology | 3 nM | [3] |
| NaV1.3 | Human | PatchExpress Electrophysiology | 6.44 µM | [3] |
| NaV1.4 | Human | PatchExpress Electrophysiology | 1.45 µM | [3] |
| NaV1.5 | Human | PatchExpress Electrophysiology | 2.59 µM | [3] |
| NaV1.6 | Human | PatchExpress Electrophysiology | 5.8 nM | [3] |
| NaV1.8 | Human | PatchExpress Electrophysiology | 26 µM | [3] |
High-Throughput Screening Applications
Given its high potency and selectivity, PF-06456384 is an ideal positive control and reference compound for HTS campaigns targeting NaV1.7. It can be utilized in various assay formats to validate assay performance and to characterize novel inhibitory compounds.
Common HTS platforms for voltage-gated ion channels include:
-
Automated Patch-Clamp Electrophysiology: This is the gold standard for ion channel drug discovery, providing high-quality data on channel function.[10] Automated systems enable high-throughput assessment of compound effects on channel gating and kinetics.[10]
-
Fluorescence-Based Assays: These methods, often employing fluorescent imaging plate readers (FLIPR), utilize voltage- or ion-sensitive dyes to detect changes in membrane potential or intracellular ion concentrations.[10][11] While generally having higher throughput than electrophysiology, they provide less detailed mechanistic information.[10]
-
Ion Flux Assays: Techniques such as atomic absorption spectroscopy or the use of radioactive tracers (e.g., Li+ as a tracer for Na+) can be used to measure ion movement across the cell membrane and are amenable to HTS formats.[10]
Experimental Protocols
The following is a representative protocol for an automated patch-clamp assay to screen for NaV1.7 inhibitors, using PF-06456384 as a reference compound.
Protocol: Automated Patch-Clamp Assay for NaV1.7
1. Cell Line and Culture:
-
Use a stable cell line expressing human NaV1.7 (e.g., HEK293 or CHO cells).
-
Culture cells in appropriate medium supplemented with antibiotics for selection.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain optimal health and density for experiments.
2. Reagent Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH.
-
PF-06456384 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Test Compound Plates: Prepare serial dilutions of test compounds and PF-06456384 in the external solution. The final DMSO concentration should not exceed 0.1%.
3. Automated Patch-Clamp Procedure (e.g., using a QPatch or Patchliner system):
-
Harvest cells using a gentle, non-enzymatic dissociation solution.
-
Resuspend cells in the external solution at a suitable density (e.g., 1-2 x 10^6 cells/mL).
-
Dispense cell suspension into the instrument's cell hotel.
-
Initiate the automated process of cell capture, seal formation (aim for >1 GΩ), and whole-cell configuration.
-
Apply the voltage protocol to measure NaV1.7 channel activity. A protocol designed to assess state-dependent block is recommended.[5]
-
Holding Potential: -120 mV
-
Inactivating Pre-pulse: -60 mV for 500 ms (to accumulate channels in the inactivated state)
-
Test Pulse: 0 mV for 20 ms (to elicit current)
-
-
Apply the vehicle control (external solution with 0.1% DMSO) to establish a baseline current.
-
Apply test compounds and PF-06456384 at various concentrations.
-
Measure the peak inward current during the test pulse after compound application.
4. Data Analysis:
-
Calculate the percentage inhibition of the peak NaV1.7 current for each compound concentration relative to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Use the IC50 value of PF-06456384 to validate the assay performance and ensure consistency across screening runs.
Conclusion
This compound is a powerful and indispensable tool for the study of the NaV1.7 channel and for high-throughput screening campaigns aimed at discovering novel analgesics. Its exceptional potency and selectivity make it an excellent reference compound for validating and standardizing HTS assays. The protocols and data presented here provide a framework for researchers to effectively utilize PF-06456384 in their drug discovery efforts. While in vivo efficacy has been challenging for some NaV1.7 inhibitors due to factors like high plasma protein binding, potent and selective tool compounds like PF-06456384 remain critical for advancing our understanding of this important therapeutic target.[4][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Forlabs Website [forlabs.co.uk]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and Biological Tools for the Study of Voltage-Gated Sodium Channels in Electrogenesis and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
Application of PF-06456384 Trihydrochloride in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a promising therapeutic target for the treatment of various pain states, including neuropathic pain. This document provides detailed application notes and protocols for the use of this compound in preclinical neuropathic pain research, based on available scientific literature.
Mechanism of Action: PF-06456384 exerts its effects by binding to the NaV1.7 channel, a key component in the initiation and propagation of action potentials in nociceptive neurons. By selectively inhibiting this channel, the compound reduces neuronal hyperexcitability associated with neuropathic pain.
Data Presentation
In Vitro Potency and Selectivity
PF-06456384 demonstrates exceptional potency for human NaV1.7 and high selectivity over other NaV channel subtypes.
| Target | IC50 (nM) | Species | Assay Type |
| NaV1.7 | 0.01 | Human | Electrophysiology |
| NaV1.1 | >10,000 | Human | Electrophysiology |
| NaV1.2 | 1,800 | Human | Electrophysiology |
| NaV1.3 | 1,100 | Human | Electrophysiology |
| NaV1.4 | >10,000 | Human | Electrophysiology |
| NaV1.5 | >30,000 | Human | Electrophysiology |
| NaV1.6 | 1,300 | Human | Electrophysiology |
In Vivo Efficacy
Preclinical studies have evaluated the analgesic effects of PF-06456384 in rodent models of pain. Notably, one study reported that PF-06456384 did not produce significant analgesic effects in the mouse formalin test.[3] This highlights the importance of selecting appropriate pain models to assess the efficacy of NaV1.7 inhibitors. Challenges to in vivo efficacy for some NaV1.7 inhibitors have been attributed to high plasma protein binding, which may lead to low unbound concentrations at the target site.[1]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to assess the inhibitory effect of PF-06456384 on NaV1.7 currents in isolated DRG neurons, the primary sensory neurons that transmit pain signals.
Materials:
-
This compound
-
Dorsal Root Ganglia (DRG) harvested from rodents
-
Cell culture reagents (Neurobasal medium, B27 supplement, glutamine, penicillin/streptomycin)
-
Enzymes for dissociation (e.g., collagenase, dispase)
-
Poly-D-lysine and laminin-coated coverslips
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
DRG Neuron Culture:
-
Aseptically dissect DRGs from rodents and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest the ganglia with collagenase and dispase to dissociate the neurons.
-
Triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips and culture overnight.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the patch-clamp setup and perfuse with external solution.
-
Identify small-diameter neurons (nociceptors) for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit sodium currents using a voltage step protocol (e.g., step depolarizations from -80 mV to +40 mV in 5 mV increments).
-
-
Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make final dilutions in the external solution.
-
After recording baseline NaV1.7 currents, perfuse the chamber with the external solution containing PF-06456384 at the desired concentration.
-
Record sodium currents in the presence of the compound.
-
Perform a washout by perfusing with the external solution alone.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before, during, and after drug application.
-
Calculate the percentage of current inhibition for each concentration of PF-06456384.
-
Construct a concentration-response curve and determine the IC50 value.
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of peripheral neuropathic pain that results in long-lasting mechanical allodynia and thermal hyperalgesia.[4][5]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Vehicle for in vivo administration (e.g., saline, 5% DMSO/5% Tween 80 in saline)
-
Behavioral testing equipment (von Frey filaments, radiant heat source)
Procedure:
-
SNI Surgery:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Behavioral Testing:
-
Allow the animals to recover for at least 7 days post-surgery to allow for the development of neuropathic pain behaviors.
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments applied to the lateral aspect of the paw (sural nerve territory).
-
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) in response to a radiant heat source applied to the plantar surface of the paw.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Dosing should be based on prior pharmacokinetic and dose-ranging studies.
-
-
Post-Dosing Behavioral Assessment:
-
Measure PWT and PWL at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Compare the PWT and PWL values between the drug-treated and vehicle-treated groups.
-
Calculate the percentage reversal of mechanical allodynia or thermal hyperalgesia.
-
Mandatory Visualizations
Caption: Mechanism of action of PF-06456384 in neuropathic pain.
Caption: Workflow for assessing PF-06456384 efficacy in vivo.
References
- 1. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06456384 trihydrochloride solubility and preparation in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the solubility and preparation of PF-06456384 trihydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 125 mg/mL, which corresponds to a concentration of 150.75 mM.[1][2]
Q3: Are there any special considerations when preparing the DMSO stock solution?
A3: Yes, it is crucial to use newly opened, anhydrous DMSO for preparation. The product is hygroscopic, and the presence of moisture in the DMSO can significantly impact its solubility.[1][2] Additionally, ultrasonic treatment is necessary to facilitate dissolution.[1][2]
Q4: How should I store the this compound stock solution in DMSO?
A4: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Ensure the vials are sealed tightly to protect from moisture.[1]
Q5: What is the primary mechanism of action for PF-06456384?
A5: PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][3][4][5] This channel is a key target in pain signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | 1. Incomplete dissolution due to insufficient mixing.2. DMSO has absorbed moisture, reducing solubility.3. Incorrect solvent used. | 1. Use an ultrasonic bath to aid dissolution until the solution is clear.[1][2]2. Discard the current solution and prepare a new one using a fresh, unopened bottle of anhydrous DMSO.3. Ensure you are using DMSO as the solvent. |
| Precipitate Forms After Dissolution | 1. The concentration exceeds the maximum solubility.2. The solution was not properly mixed initially. | 1. Do not exceed the maximum solubility of 125 mg/mL (150.75 mM).2. Warm the solution gently and use sonication to redissolve the precipitate. Ensure the solution is clear before use. |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage.2. Inaccurate concentration due to improper dissolution or storage. | 1. Ensure stock solutions are stored in tightly sealed aliquots at the recommended temperatures (-80°C or -20°C) and used within the specified timeframe.[1]2. Follow the detailed preparation protocol, including the use of sonication and fresh DMSO, to ensure complete dissolution and accurate concentration. |
Data Presentation
Solubility and Storage Parameters for this compound
| Parameter | Value | Notes |
| Molecular Weight | 829.18 g/mol | [1] |
| Solvent | DMSO | |
| Maximum Solubility | 125 mg/mL[1][2] | |
| Molar Concentration | 150.75 mM[1][2] | |
| Storage (Solid Form) | 4°C, sealed from moisture | [1] |
| Storage (in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh 82.92 mg.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate until the solid is completely dissolved and the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Experimental workflow for preparing this compound solution in DMSO.
Caption: Simplified signaling pathway showing PF-06456384 as a NaV1.7 channel inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaV1.7抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Forlabs Website [forlabs.co.uk]
- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving PF-06456384 trihydrochloride stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of PF-06456384 trihydrochloride in solution. The following information is based on publicly available data and general best practices for handling chemical compounds in a laboratory setting.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the stability of this compound in solution.
Question 1: My stock solution of this compound has been stored for a while. How can I be sure it is still viable?
Answer: The stability of your stock solution depends on the storage conditions and the age of the solution. For optimal stability, it is recommended to prepare fresh solutions. However, if you are using a previously prepared stock, consider the following:
-
Storage Temperature and Duration: Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions stored for longer periods or at higher temperatures may have undergone degradation.
-
Visual Inspection: Check for any precipitation or color change in the solution. While not a definitive indicator of chemical stability, any physical changes suggest potential issues.
-
Analytical Confirmation: The most reliable way to confirm the viability of your solution is to perform an analytical check, such as by High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the active compound.
Question 2: I've noticed precipitation in my this compound solution after thawing. What should I do?
Answer: Precipitation upon thawing can be due to several factors, including solvent choice and repeated freeze-thaw cycles.
-
Solvent Considerations: this compound is soluble in DMSO. It is crucial to use high-quality, anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
Avoiding Freeze-Thaw Cycles: To prevent degradation and precipitation, it is highly recommended to aliquot your stock solution into single-use volumes before freezing.[1] This minimizes the number of times the main stock is subjected to temperature changes.
-
Redissolving Precipitate: If you observe precipitation, you can try to gently warm the solution and vortex or sonicate it to redissolve the compound. However, be aware that excessive heating may accelerate degradation. If the precipitate does not redissolve, it is best to prepare a fresh solution.
Question 3: How does the choice of formulation excipients affect the stability and performance of PF-06456384?
Answer: The choice of formulation excipients can significantly impact the in vivo performance of PF-06456384. One study highlighted that the excipient Solutol had an apparent impact on the clearance and distribution of the compound.[2] This suggests that formulation development is a critical aspect for in vivo applications. When preparing formulations for preclinical studies, it is essential to carefully consider the potential interactions between the compound and the chosen excipients.
Data Presentation
Currently, there is limited publicly available quantitative data on the degradation of this compound under various stress conditions (e.g., pH, light, elevated temperature). The following table summarizes the recommended storage conditions based on vendor information.
| Storage Condition | Solvent | Temperature | Maximum Storage Duration | Reference |
| Stock Solution | DMSO | -80°C | 6 months | [1] |
| Stock Solution | DMSO | -20°C | 1 month | [1] |
| Solid Form | N/A | 0 - 4°C | Short-term (days to weeks) | |
| Solid Form | N/A | -20°C | Long-term (months to years) |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, acetonitrile, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the chromatograms to determine the percentage of the parent compound remaining and to identify any degradation products.
General Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent PF-06456384 peak from any potential degradation products.
Starting Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of the compound
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation study to assess if any new peaks (degradation products) appear.
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and all degradation peaks.
-
Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of NaV1.7 in Pain Transmission
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.
Experimental Workflow for Assessing Solution Stability
Caption: Recommended workflow for handling this compound solutions to maximize stability.
References
Technical Support Center: Navigating High Plasma Protein Binding of PF-06456384 Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding of PF-06456384 trihydrochloride, a potent and selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
A1: this compound is a highly potent and selective inhibitor of the NaV1.7 sodium channel, with an IC50 of 0.01 nM.[1][2] NaV1.7 is a voltage-gated sodium channel that plays a crucial role in pain signaling.[3][4][5] The high plasma protein binding of PF-06456384 is a significant concern because, according to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[6][7][8] High binding to plasma proteins, such as albumin and alpha-1 acid glycoprotein, can lead to low concentrations of the free drug at the target site, potentially reducing its in vivo efficacy despite high in vitro potency.[9][10][11]
Q2: What is the reported plasma protein binding value for this compound?
A2: While specific quantitative data for the percentage of plasma protein binding of this compound is not publicly available in the reviewed literature, it is consistently described as having high plasma protein binding.[9][10][11] This characteristic is a known challenge for this class of compounds and has been implicated in the lack of preclinical efficacy in some models.[12] For context, other highly bound drugs can exhibit plasma protein binding greater than 99%.[8]
Q3: What are the common in vitro methods to determine the plasma protein binding of a compound like PF-06456384?
A3: Several established in vitro methods can be used to determine the extent of plasma protein binding. The most common techniques include:
-
Equilibrium Dialysis: This is often considered the gold standard. It involves separating a chamber containing the drug in plasma from a buffer-only chamber by a semi-permeable membrane that allows the free drug to diffuse until equilibrium is reached.[13][14][15]
-
Ultrafiltration: This method uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug.[8][14]
-
Ultracentrifugation: This technique separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane.[14]
Q4: What strategies can be employed to overcome the challenges of high plasma protein binding in experimental settings?
A4: Addressing high plasma protein binding can be approached from two main angles:
-
Chemical Modification: For medicinal chemists, modifying the physicochemical properties of the compound can reduce plasma protein binding. This often involves decreasing lipophilicity or altering the pKa of the molecule.
-
Formulation Strategies: For researchers working with the existing compound, formulation approaches can be used to increase the free fraction of the drug. These strategies may include the use of:
Troubleshooting Guides
Issue 1: Low or no detectable pharmacological effect in cell-based assays containing serum.
| Possible Cause | Troubleshooting Step |
| High Protein Binding in Serum: The compound is binding to proteins in the cell culture serum, reducing the free concentration available to interact with the cells. | 1. Reduce the serum concentration in your assay medium. 2. Perform the assay in serum-free medium, if possible for your cell type. 3. Increase the concentration of PF-06456384 to compensate for the binding, though be mindful of potential off-target effects at higher concentrations. |
| Incorrect Compound Concentration: The nominal concentration added to the medium is not reflective of the actual free concentration. | 1. Determine the fraction unbound (fu) in your specific cell culture medium using an appropriate in vitro assay (e.g., equilibrium dialysis). 2. Calculate the required total concentration to achieve the desired free concentration based on the fu value. |
Issue 2: Inconsistent or highly variable results in plasma protein binding assays.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding to Apparatus: The compound is adhering to the walls of the dialysis device or other equipment, leading to inaccurate measurements. | 1. Use devices made of low-binding materials. 2. Include a control with no protein to assess non-specific binding. 3. Ensure proper mixing and equilibration times. |
| Compound Instability: The compound may be degrading in the plasma or buffer during the incubation period. | 1. Assess the stability of PF-06456384 in plasma and buffer at 37°C over the time course of the experiment. 2. If degradation is observed, shorten the incubation time or consider adding stabilizers if they do not interfere with the assay. |
| Low Recovery: The total amount of the drug at the end of the experiment is significantly less than the starting amount. | 1. This is often due to a combination of non-specific binding and instability. 2. Address both potential causes as described above. 3. For highly lipophilic compounds, consider using specialized assay kits designed for high-sensitivity measurements.[3] |
| Equilibrium Not Reached: For equilibrium dialysis, the incubation time may be insufficient for the free drug concentration to equalize across the membrane. | 1. Perform a time-course experiment to determine the time required to reach equilibrium. 2. For highly bound compounds, longer incubation times may be necessary. |
Quantitative Data Summary
While specific data for PF-06456384 is limited, the following table provides context on the properties of related NaV1.7 inhibitors.
| Compound | Target | IC50 | Key Observation |
| PF-06456384 | NaV1.7 | 0.01 nM[1][2] | High plasma protein binding suggested as a reason for lack of in vivo efficacy.[9][10][11] |
| AMG8379 | NaV1.7 | - | High plasma protein binding was also a noted issue.[9][10] |
Experimental Protocols
Detailed Methodology: Equilibrium Dialysis for Highly Bound Compounds
This protocol is adapted for determining the plasma protein binding of a compound like PF-06456384, which is expected to be highly bound.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar.
-
Semi-permeable membrane with an appropriate molecular weight cutoff (e.g., 8 kDa).
-
Human plasma (or plasma from the species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., in DMSO).
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Preparation:
-
Prepare a working solution of PF-06456384 by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM). Gently mix and pre-incubate at 37°C for 15-30 minutes.
-
Assemble the equilibrium dialysis apparatus according to the manufacturer's instructions.
-
-
Loading the Apparatus:
-
Add the plasma containing PF-06456384 to the plasma chamber of the dialysis unit.
-
Add an equal volume of PBS to the buffer chamber.
-
-
Incubation:
-
Seal the unit and incubate at 37°C with gentle shaking. For highly bound compounds, an extended incubation time (e.g., 4-6 hours or longer) may be necessary to reach equilibrium. It is recommended to determine the optimal incubation time in a preliminary experiment.
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of PF-06456384 in the aliquots from both chambers using a validated LC-MS/MS method.
-
-
Calculations:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent Bound: % Bound = (1 - fu) * 100
-
Mandatory Visualizations
Signaling Pathway of NaV1.7 in Nociception
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.
Experimental Workflow for Plasma Protein Binding Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 4. researchgate.net [researchgate.net]
- 5. Species-Specific Unbound Fraction Differences in Highly Bound PFAS: A Comparative Study across Human, Rat, and Mouse Plasma and Albumin [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing PF-06456384 Trihydrochloride Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of PF-06456384 trihydrochloride in your in vitro assays. PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1] Its state-dependent mechanism, preferentially binding to the inactivated state of the channel, requires careful consideration in experimental design. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a dose-response curve with this compound?
A1: Given the extremely high potency of PF-06456384 (IC50 = 0.01 nM), it is crucial to start with a very low concentration range to generate a complete dose-response curve. We recommend a starting concentration of 0.1 picomolar (pM) and performing serial dilutions up to 1 micromolar (µM) to capture the full inhibitory range and identify any potential biphasic effects or off-target activities at higher concentrations.
Q2: I am observing precipitation of PF-06456384 when diluting my DMSO stock into aqueous assay buffer. How can I prevent this?
A2: Precipitation of hydrophobic compounds like PF-06456384 upon dilution into aqueous solutions is a common issue. To mitigate this, we recommend the following:
-
Final DMSO Concentration: Ensure your final assay buffer contains a sufficient concentration of DMSO to maintain the compound's solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can help prevent precipitation.
-
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your assay buffer, ensuring thorough mixing at each step.
-
Use of Pluronic F-127: For particularly sensitive assays where DMSO concentration must be minimized, consider the addition of a non-ionic surfactant like Pluronic F-127 (0.01% to 0.1%) to your final assay buffer to improve compound solubility.
-
Pre-warmed Buffer: Using pre-warmed (37°C) assay buffer for dilutions can sometimes improve the solubility of compounds.
Q3: My results are inconsistent between experiments. What are the potential causes?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: While PF-06456384 is stable as a DMSO stock solution when stored correctly, its stability in aqueous buffers over extended periods (hours) at 37°C may be limited. Prepare fresh dilutions of the compound for each experiment and use them promptly.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cellular responses to stimuli can change with increasing passage number.
-
Assay Conditions: Maintain consistent assay parameters such as cell density, incubation times, temperature, and buffer composition.
-
Pipetting Accuracy: Due to the high potency of PF-06456384, even minor pipetting errors at low concentrations can lead to significant variations in the final concentration. Use calibrated pipettes and proper pipetting techniques.
Q4: Which cell lines are suitable for studying the effects of PF-06456384 on NaV1.7?
A4: The choice of cell line is critical for obtaining meaningful data. Recommended cell lines include:
-
HEK293 cells stably expressing human NaV1.7 (hNaV1.7): This is a widely used and well-characterized system for studying the pharmacology of NaV1.7 inhibitors.
-
ND7/23 cells: A mouse neuroblastoma and rat neuron hybrid cell line that endogenously expresses several sodium channel subtypes, including NaV1.7.
-
Dorsal Root Ganglion (DRG) neurons: Primary neurons isolated from rodents are a more physiologically relevant model as they endogenously express high levels of NaV1.7. However, they are a more complex and variable system to work with.
When choosing a cell line, it is important to confirm the expression and functional activity of NaV1.7.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak inhibition observed at expected concentrations | 1. Incorrect voltage protocol: PF-06456384 is a state-dependent inhibitor and requires the channel to be in the inactivated state for optimal binding. | 1a. Use a holding potential that induces partial inactivation (e.g., -70 mV to -90 mV).1b. Apply a depolarizing pre-pulse to accumulate channels in the inactivated state before the test pulse. |
| 2. Compound washout: The compound may be washing out of the perfusion system too quickly. | 2a. Ensure continuous perfusion of the compound throughout the recording period.2b. Allow for a sufficient pre-incubation period (e.g., 5-10 minutes) before recording. | |
| Unstable recordings or loss of seal | 1. High DMSO concentration: High concentrations of DMSO can affect membrane integrity. | 1a. Keep the final DMSO concentration below 0.5%. |
| 2. Compound precipitation: Precipitated compound can clog the patch pipette or affect cell health. | 2a. Follow the recommendations in the FAQ section to prevent precipitation. Visually inspect the solution for any signs of precipitation. | |
| Variable IC50 values | 1. Inconsistent cell health: Variations in cell health can alter channel expression and function. | 1a. Use cells from a consistent passage number and ensure they are in a healthy state.1b. Monitor the resting membrane potential and input resistance of the cells. |
| 2. Inaccurate solution preparation: Errors in serial dilutions can lead to incorrect final concentrations. | 2a. Prepare fresh stock solutions and perform dilutions carefully using calibrated pipettes. |
Fluorescence-Based (FLIPR/FRET) Membrane Potential Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence or low signal-to-noise ratio | 1. Autofluorescence of the compound: Some compounds can fluoresce at the excitation/emission wavelengths of the assay dye. | 1a. Run a control plate with the compound in the absence of cells to check for autofluorescence. |
| 2. Dye loading issues: Inconsistent dye loading can lead to variable signals. | 2a. Optimize dye loading time and concentration for your specific cell line.2b. Ensure a consistent cell density in all wells. | |
| No or weak signal upon stimulation | 1. Inappropriate stimulus: The agonist or stimulus used to activate NaV1.7 may not be optimal. | 1a. Titrate the concentration of the stimulus to determine the optimal concentration for your assay.1b. Ensure the stimulus is prepared correctly and is active. |
| 2. Cell health issues: Unhealthy cells will not respond robustly to stimulation. | 2a. Check cell viability before and after the assay. | |
| Inconsistent dose-response curves | 1. Compound precipitation: As with electrophysiology, precipitation can lead to inaccurate concentrations. | 1a. Follow the solubility guidelines mentioned in the FAQs. |
| 2. Edge effects in the microplate: Wells on the edge of the plate can behave differently due to temperature and evaporation gradients. | 2a. Avoid using the outer wells of the plate for critical experiments or fill them with buffer to minimize edge effects. |
Data Presentation
Potency of this compound
| Parameter | Value | Assay Type |
| IC50 | 0.01 nM | Electrophysiology (Whole-cell patch clamp) |
Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
Recommended Concentration Range for In Vitro Assays
| Assay Type | Starting Concentration | Highest Concentration | Dilution Factor |
| Electrophysiology | 0.1 pM | 1 µM | 10-fold |
| Fluorescence-Based Assays | 1 pM | 10 µM | 10-fold |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the IC50 of PF-06456384 on NaV1.7 channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
This compound
-
DMSO
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Prepare a 10 mM stock solution of PF-06456384 in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in the external solution to achieve the desired final concentrations (e.g., 0.1 pM to 1 µM).
-
Culture HEK293-hNaV1.7 cells on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -90 mV.
-
To elicit NaV1.7 currents, apply a 50 ms depolarizing pulse to 0 mV every 10 seconds.
-
After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of PF-06456384.
-
Allow the effect of each concentration to reach a steady state (typically 3-5 minutes) before recording the peak inward current.
-
At the end of the experiment, wash out the compound to check for reversibility.
-
Analyze the data by normalizing the peak current at each concentration to the baseline current and fitting the data to a Hill equation to determine the IC50.
FLIPR Membrane Potential Assay
Objective: To determine the potency of PF-06456384 in a high-throughput fluorescence-based membrane potential assay.
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
This compound
-
DMSO
-
FLIPR Membrane Potential Assay Kit
-
Veratridine (or another suitable NaV1.7 activator)
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument
Methodology:
-
Seed HEK293-hNaV1.7 cells into 384-well plates and culture overnight.
-
Prepare a 10 mM stock solution of PF-06456384 in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to prepare a compound plate with concentrations ranging from 1 pM to 10 µM.
-
Prepare the fluorescent dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution. Incubate for 1 hour at 37°C.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will first measure the baseline fluorescence.
-
The instrument will then add the compounds from the compound plate to the cell plate and incubate for a specified period (e.g., 10-15 minutes).
-
Following the incubation, the instrument will add the NaV1.7 activator (e.g., veratridine) to all wells to stimulate the channels.
-
The change in fluorescence, which corresponds to the change in membrane potential, is recorded over time.
-
Analyze the data by calculating the inhibition of the activator-induced fluorescence signal at each concentration of PF-06456384 and fitting the data to determine the IC50.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting In Vivo Efficacy of PF-06456-384 Trihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing in vivo efficacy issues with PF-06456384 trihydrochloride. The content is structured in a question-and-answer format to directly address common challenges encountered during preclinical studies.
Introduction to PF-06456384
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an impressive in vitro IC50 of 0.01 nM[1][2][3][4][5]. NaV1.7 plays a crucial role in pain signaling, making it a promising target for the development of novel analgesics[6][7][8][9][10]. Despite its remarkable in vitro potency, reports indicate that PF-06456384 has shown a lack of significant analgesic effects in some in vivo models, such as the mouse formalin test[11]. This discrepancy between in vitro and in vivo performance is a common challenge in drug development and can be attributed to several factors, which this guide will help you explore and address.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro potent this compound is showing little to no efficacy in my in vivo pain model. What are the most likely causes?
A1: This is a frequently observed challenge with NaV1.7 inhibitors, including PF-06456384. The most probable causes for this disconnect between in vitro potency and in vivo efficacy are:
-
Poor Pharmacokinetics and High Plasma Protein Binding: PF-06456384 and similar compounds are known to exhibit high plasma protein binding[12]. This is a critical issue because only the unbound, or "free," fraction of the drug is available to distribute to the target tissue and exert its pharmacological effect. If the vast majority of the compound is bound to plasma proteins like albumin, the free concentration at the NaV1.7 channel in the peripheral nerves may be too low to achieve sufficient target engagement, despite a high total plasma concentration.
-
Suboptimal Formulation and Solubility: this compound is a complex molecule with limited aqueous solubility[1]. An inappropriate formulation for intravenous administration can lead to precipitation of the compound in the bloodstream, poor distribution, and reduced exposure at the target site. The choice of excipients is also critical, as some, like Solutol, have been reported to impact the clearance and distribution of PF-06456384[13].
-
Inadequate Target Engagement: Even with sufficient total drug exposure, it is crucial to confirm that the compound is engaging with its target, NaV1.7, in the relevant tissue. This involves measuring downstream biomarkers or directly assessing channel blockade in vivo.
-
Issues with Dosing Regimen and Administration: The dosing level, frequency, and method of administration must be optimized to maintain a therapeutic concentration of the free drug at the target site over a sufficient period.
Q2: How can I address the issue of high plasma protein binding and low free drug concentration?
A2: Addressing high plasma protein binding requires a multi-faceted approach focused on understanding and optimizing the unbound drug concentration.
-
Step 1: Quantify Plasma Protein Binding. The first step is to determine the percentage of PF-06456384 bound to plasma proteins in the preclinical species you are using. This is typically done using in vitro methods like equilibrium dialysis or ultrafiltration.
Illustrative Data on Plasma Protein Binding: (Note: The following data is illustrative as specific values for PF-06456384 are not publicly available. These values are typical for highly bound compounds.)
| Preclinical Species | Illustrative Plasma Protein Binding (%) |
| Mouse | >99.5% |
| Rat | >99.5% |
| Dog | >99.0% |
| Human | >99.5% |
-
Step 2: Measure Unbound Drug Concentration in Pharmacokinetic Studies. When conducting pharmacokinetic (PK) studies, it is essential to measure both the total and unbound concentrations of PF-06456384 in plasma. This will provide a clear picture of the free drug exposure over time.
-
Step 3: Correlate Unbound Concentration with In Vitro Potency. The in vivo efficacy should be correlated with the free drug concentration, not the total concentration. A general rule of thumb is that the unbound plasma concentration at steady state (Css,u) should be at or above the in vitro IC50 or EC50 for a sustained period to expect a pharmacological effect. For highly potent compounds like PF-06456384 (IC50 = 0.01 nM), even with high protein binding, achieving this target may be feasible if the dosing is optimized.
-
Step 4: Consider Species Differences. Plasma protein binding can vary between species[14][15][16]. Ensure you are using species-specific plasma for your binding assays.
Q3: What is a suitable formulation for intravenous administration of this compound in mice, and how do I prepare it?
A3: Given its poor aqueous solubility, a suitable formulation for intravenous administration of this compound in mice often requires a co-solvent system. It is crucial to ensure the final formulation is clear, free of precipitates, and well-tolerated by the animals.
Detailed Protocol for a Co-Solvent Based IV Formulation:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, conical tubes
-
Vortex mixer
-
Water bath or heating block (optional, use with caution)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Solubilization in DMSO: Add a small volume of DMSO to the powder. A common starting point is to dissolve the compound in 5-10% of the final volume with DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used if necessary, but be cautious of potential degradation.
-
Addition of PEG400: Add PEG400 to the DMSO solution. A common ratio is a final concentration of 30-40% PEG400. Vortex thoroughly after addition.
-
Final Dilution with Saline: Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.
-
Final Formulation Composition (Example):
-
5% DMSO
-
40% PEG400
-
55% Saline (0.9% NaCl)
-
-
Visual Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or cloudiness. If precipitation occurs, the formulation is not suitable for IV injection.
-
Sterile Filtration (Optional but Recommended): If not prepared under strict aseptic conditions, the final formulation can be sterile-filtered through a 0.22 µm syringe filter compatible with the solvent system.
-
Administration: Administer the formulation to the mice via the tail vein at a slow and controlled rate. The maximum recommended injection volume for a bolus IV injection in mice is 5 mL/kg[3].
Formulation Stability Check: It is crucial to assess the stability of your formulation over the duration of your experiment. Prepare the formulation and keep it at room temperature. At different time points (e.g., 0, 1, 2, 4 hours), visually inspect for precipitation and, if possible, quantify the concentration of PF-06456384 using a suitable analytical method like HPLC.
Q4: How can I confirm in vivo target engagement of PF-06456384?
A4: Confirming that PF-06456384 is reaching and inhibiting NaV1.7 in vivo is a critical step in troubleshooting efficacy issues. Here are a few approaches:
-
Pharmacodynamic (PD) Biomarkers:
-
Capsaicin-Induced Flare Model: In preclinical species, intradermal injection of capsaicin induces a localized flare (vasodilation), which is partly mediated by NaV1.7 in sensory nerves. A reduction in the capsaicin-induced flare area following PF-06456384 administration can serve as a measure of target engagement.
-
Formalin Test (Phase 1): The early phase of the formalin test (0-5 minutes) is characterized by acute nociceptive behavior resulting from direct chemical stimulation of nociceptors. A potent and target-engaging NaV1.7 inhibitor should, in principle, reduce the licking/flinching behavior in this phase. The reported lack of efficacy of PF-06456384 in this model suggests insufficient target engagement at the doses tested.
-
-
Ex Vivo Electrophysiology:
-
Isolate dorsal root ganglia (DRG) neurons from animals treated with PF-06456384 and vehicle.
-
Perform whole-cell patch-clamp electrophysiology to measure NaV1.7 currents. A reduction in the current density in neurons from the treated group compared to the control group would indicate target engagement.
-
-
Biochemical Assays:
-
While challenging for ion channels, it may be possible to develop assays to measure downstream signaling events affected by NaV1.7 activity in relevant tissues, although this is less common than for other target classes like kinases.
-
Quantitative Data Summary
Due to the limited availability of specific public data for PF-06456384, the following tables provide an illustrative summary of typical pharmacokinetic parameters for a small molecule inhibitor in preclinical species. Researchers should aim to generate such data for PF-06456384 in their specific experimental setup.
Table 1: Illustrative Pharmacokinetic Parameters of a Small Molecule Inhibitor Following Intravenous Administration
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 1 | 1 | 0.5 |
| Cmax (ng/mL) | 1500 | 1200 | 800 |
| Tmax (h) | 0.08 | 0.08 | 0.08 |
| AUC (ng*h/mL) | 1800 | 2000 | 1500 |
| Half-life (h) | 1.5 | 2.0 | 2.5 |
| Clearance (mL/min/kg) | 10 | 8 | 5 |
| Volume of Distribution (L/kg) | 1.5 | 1.8 | 1.2 |
Table 2: In Vitro vs. In Vivo Efficacy Correlation (Illustrative)
| Parameter | Value |
| In Vitro IC50 (NaV1.7) | 0.01 nM |
| Plasma Protein Binding | >99.5% |
| Illustrative Unbound IC50 | 0.01 nM |
| Required Total Plasma Concentration for Efficacy (Illustrative) | >200 nM (assuming 0.05% free drug to achieve >0.1 nM unbound) |
| Observed Total Plasma Concentration at Inefficacious Dose (Illustrative) | 50 nM |
Key Experimental Protocols
Mouse Formalin Test Protocol
The formalin test is a widely used model of inflammatory pain.
Materials:
-
Mice (e.g., C57BL/6)
-
Formalin solution (e.g., 2.5% in saline)
-
Injection syringes with 30-gauge needles
-
Observation chambers with a clear floor
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intravenously at the desired time point before formalin injection (e.g., 15-30 minutes).
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or flinching the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the duration of licking/flinching between the drug-treated and vehicle-treated groups for both phases.
Mandatory Visualizations
NaV1.7 Signaling Pathway in Nociception
Caption: Simplified NaV1.7 signaling pathway in pain transmission.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: A stepwise workflow for troubleshooting poor in vivo efficacy.
Logical Relationships in Troubleshooting
Caption: Logical relationships of key factors influencing in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. This compound | NaV1.7抑制剂 | MCE [medchemexpress.cn]
- 6. physoc.org [physoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06456384 Trihydrochloride Preclinical Safety & Toxicity
This technical support center provides guidance and answers frequently asked questions regarding the toxicity and safety profile of PF-06456384 trihydrochloride in animal models. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of this compound in rodents?
At present, specific LD50 values from single-dose acute toxicity studies in rodent models (e.g., rats, mice) are not publicly available. As a general practice, acute toxicity studies are conducted to determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose of a compound.
Q2: Have repeat-dose toxicity studies been conducted for this compound?
Standard preclinical development for a compound like this compound would include repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to determine the No-Observed-Adverse-Effect Level (NOAEL). However, specific data from these studies, including the duration, species, dose levels, and observed toxicities, are not publicly available.
Q3: What is the expected safety pharmacology profile of a selective NaV1.7 inhibitor like this compound?
Selective NaV1.7 inhibitors are designed to target pain pathways with minimal off-target effects. A standard safety pharmacology core battery would assess effects on the central nervous, cardiovascular, and respiratory systems. For a highly selective compound, significant effects on these systems at therapeutic doses would be unexpected. However, without specific data for this compound, this remains a general expectation.
Q4: Is this compound genotoxic?
A standard battery of genotoxicity tests (e.g., Ames test, in vitro micronucleus assay, in vivo chromosomal aberration assay) is a routine part of preclinical safety assessment. While a Safety Data Sheet for this compound indicates it is not classified as a hazardous substance, the results of specific genotoxicity assays are not publicly documented.[1]
Troubleshooting Guides
Issue: Unexpected adverse effects observed in animal models during an efficacy study.
-
Verify Compound Integrity: Ensure the purity and stability of the this compound batch being used.
-
Review Dosing and Formulation: Double-check dose calculations, vehicle selection, and administration route. The formulation can significantly impact the compound's pharmacokinetic and toxicokinetic profile.
-
Monitor Animal Health: Implement a robust clinical observation schedule to systematically record any signs of toxicity.
-
Consult Literature on NaV1.7 Inhibition: While PF-06456384 is highly selective, understanding the broader class effects of NaV1.7 inhibition can provide insights into potential on-target adverse effects.
Issue: Difficulty in establishing a therapeutic window in a new animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct pilot PK studies to understand the exposure levels in the new model. Correlate exposure with both efficacy and any observed adverse effects.
-
Dose Escalation Study: Perform a dose-ranging study to identify the minimum effective dose and the maximum tolerated dose in the specific animal model and experimental conditions.
-
Consider Species Differences: Metabolic and physiological differences between species can alter the safety profile of a compound. Data from one species may not be directly translatable to another.
Data Presentation
Disclaimer: The following tables contain placeholder data for illustrative purposes only. Specific quantitative data for this compound is not publicly available.
Table 1: Hypothetical Acute Toxicity Data for this compound
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Key Observations |
| Rat | Intravenous | Saline | >100 | No mortality or significant clinical signs at the highest dose tested. |
| Mouse | Intravenous | Saline | >100 | No mortality or significant clinical signs at the highest dose tested. |
Table 2: Hypothetical No-Observed-Adverse-Effect Level (NOAEL) from a 28-Day Repeat-Dose Study
| Species | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs for Toxicity at Higher Doses |
| Rat | Intravenous | 0, 5, 15, 50 | 15 | Local irritation at injection site. |
| Dog | Intravenous | 0, 2, 6, 20 | 6 | Mild and reversible changes in liver enzymes. |
Experimental Protocols
General Protocol for a Single-Dose Acute Intravenous Toxicity Study in Rats
-
Animals: Use healthy, young adult Sprague-Dawley rats, acclimated for at least 5 days.
-
Groups: Assign animals to a control group (vehicle only) and at least three dose groups of this compound.
-
Dose Administration: Administer a single bolus dose via the tail vein.
-
Observations: Monitor animals continuously for the first 4 hours post-dose and then daily for 14 days. Record clinical signs, body weight, and any mortality.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking pain signaling.
References
PF-06456384 trihydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of PF-06456384 trihydrochloride. It includes troubleshooting guides and frequently asked questions to ensure the integrity and proper use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to several years. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound should be stored in a dry, dark environment.[1] It is shipped at ambient temperature and is stable for a few weeks under these conditions.[1]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] For stock solution preparation, it is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
3. What are the recommended storage conditions for stock solutions?
Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]
4. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to use full personal protective equipment.[4] This includes avoiding inhalation, and contact with eyes and skin.[4] Ensure adequate ventilation, and consider using a fume hood to avoid dust and aerosol formation.[4]
5. What should I do in case of accidental exposure?
In case of accidental exposure, follow these first aid measures:
-
Eye contact: Immediately flush eyes with large amounts of water and seek medical attention.[4]
-
Skin contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and consult a physician.[4]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[4]
6. How should I dispose of this compound waste?
Dispose of contaminated material according to institutional and local regulations for chemical waste.[4] For spills, absorb solutions with a liquid-binding material like diatomite and decontaminate surfaces with alcohol.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears clumped or discolored. | Improper storage (exposure to moisture or light). | Discard the vial and use a new, properly stored one. Ensure the storage container is sealed tightly and protected from light. |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture. | Use a fresh, unopened vial of anhydrous DMSO. Gentle warming or sonication may also aid in dissolution.[1] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling of stock solutions. | Prepare fresh stock solutions from the solid compound. Ensure aliquots are used to avoid multiple freeze-thaw cycles. Verify the storage temperature of your freezer. |
| Precipitate formation in stock solution upon thawing. | The concentration may be too high for storage at -20°C. | Gently warm the solution and vortex to redissolve. Consider preparing a lower concentration stock solution for storage at -20°C or store at -80°C. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Value |
| Solid Storage (Short-term) | Dry, dark | 0 - 4°C (days to weeks)[1] |
| Solid Storage (Long-term) | Dry, dark | -20°C (months to years)[1] |
| Recommended Solvent | DMSO[1] | |
| Stock Solution Storage | Aliquoted, sealed, away from moisture | -20°C for up to 1 month[3] |
| -80°C for up to 6 months[3] |
Experimental Protocols
Protocol: Characterization of this compound Inhibition of NaV1.7 Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure for assessing the inhibitory activity of PF-06456384 on voltage-gated sodium channel NaV1.7 expressed in a heterologous system (e.g., HEK293 cells).
I. Cell Preparation
-
Culture HEK293 cells stably expressing human NaV1.7 channels in appropriate media.
-
On the day of the experiment, dissociate cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in an extracellular solution and allow them to recover for at least 30 minutes before recording.
II. Solutions
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
III. Electrophysiological Recording
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
Elicit NaV1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
-
Record baseline currents until a stable response is achieved.
IV. Compound Application
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the cells with the compound-containing extracellular solution until a steady-state block of the NaV1.7 current is observed.
-
To determine the IC₅₀, apply a range of concentrations of this compound.
V. Data Analysis
-
Measure the peak inward current amplitude in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Mechanism of action of PF-06456384 in blocking pain signaling.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This has spurred the development of selective NaV1.7 inhibitors. This guide provides an objective comparison of PF-06456384 trihydrochloride against other notable NaV1.7 inhibitors, supported by experimental data to aid researchers in selecting appropriate tools for their studies.
In Vitro Potency and Selectivity Profile
The ideal NaV1.7 inhibitor for pain research should exhibit high potency for NaV1.7 while demonstrating significant selectivity over other sodium channel isoforms to minimize off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other key NaV1.7 inhibitors against a panel of human NaV channels.
| Compound | hNaV1.7 IC50 (nM) | hNaV1.1 IC50 (µM) | hNaV1.2 IC50 (µM) | hNaV1.3 IC50 (µM) | hNaV1.4 IC50 (µM) | hNaV1.5 IC50 (µM) | hNaV1.6 IC50 (µM) | hNaV1.8 IC50 (µM) |
| This compound | 0.01[1][2] | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| PF-05089771 | 11[3] | 0.85 | 0.11 | 11 | 10 | 25 | 0.16 | >10[4] |
| DS-1971a | 22.8 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| AMG8379 | 8.5[5] | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| JNJ63955918 | ~10 | >1 | >1 | >1 | >1 | >1 | >1 | >1 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Preclinical In Vivo Efficacy
The analgesic potential of NaV1.7 inhibitors is evaluated in various animal models of pain. The table below summarizes the efficacy of the selected compounds in two common models: the formalin-induced inflammatory pain model and the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.
| Compound | Animal Model | Pain Model | Administration Route | Effective Dose | Observed Effect |
| This compound | Mouse | Formalin Test | Intravenous | Not specified | No significant analgesic effect observed[6] |
| PF-05089771 | Rat | CFA-induced thermal hyperalgesia | Intra-articular | 0.1 mg | Reduced mechanical hypersensitivity |
| DS-1971a | Mouse | Partial Sciatic Nerve Ligation (PSL) | Oral | 0.3 - 1 mg/kg | Dose-dependent suppression of thermal hyperalgesia |
| AMG8379 | Mouse | Capsaicin-induced nociception | Oral | 30 - 100 mg/kg | Dose-dependent reduction in nociceptive behavior[7] |
| JNJ63955918 | Rat | Formalin Test | Intrathecal | 0.5 - 2.5 µg | Significant reduction in phase II flinching[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRMP2, Nav1.7 sodium channel, and chronic pain - Rajesh Khanna [grantome.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Tale of Two Nav1.7 Inhibitors: A Comparative Analysis of PF-06456384 and PF-05089771
A comprehensive review of the preclinical and clinical data for two selective Nav1.7 inhibitors, PF-06456384 trihydrochloride and PF-05089771, reveals a shared narrative of high in vitro potency that did not translate to significant analgesic efficacy in preclinical and clinical settings, respectively. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals in the field of pain therapeutics.
Both PF-06456384 and PF-05089771 are potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain. While both compounds demonstrated impressive activity in blocking the Nav1.7 channel in cellular assays, their journeys through preclinical and clinical evaluation diverged, ultimately leading to the discontinuation of PF-05089771's development and raising questions about the in vivo efficacy of PF-06456384.
In Vitro Potency and Selectivity: A Promising Start
Both molecules exhibited high affinity for the human Nav1.7 channel, with PF-06456384 showing exceptionally potent inhibition with an IC50 in the picomolar range. PF-05089771 also displayed nanomolar potency. The selectivity of both compounds against other Nav channel subtypes was a key feature, aiming to minimize off-target effects.
| Compound | Target | IC50 (hNav1.7) | Selectivity Profile |
| This compound | Nav1.7 | 0.01 nM | Highly selective over other Nav subtypes. |
| PF-05089771 | Nav1.7 | 11 nM | >1000-fold selective over Nav1.5 and Nav1.8. |
Efficacy in In Vivo Models: A Disconnect from In Vitro Promise
Despite their potent in vitro profiles, the translation to in vivo analgesic efficacy proved to be a significant challenge for both compounds.
This compound , designed for intravenous administration, surprisingly exerted no significant analgesic effects in the mouse formalin test.[1] It has been suggested that the lack of in vivo efficacy for compounds of this class could be attributed to high plasma protein binding, resulting in low unbound drug concentrations at the target site.[2][3]
PF-05089771 underwent more extensive evaluation, progressing to Phase II clinical trials. However, the results were largely disappointing. In a study on patients with painful diabetic peripheral neuropathy, PF-05089771 failed to show a statistically significant improvement in pain scores compared to placebo. Similar lack of efficacy was observed in a trial for postoperative dental pain. These findings ultimately led to the discontinuation of its development.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for targeting Nav1.7 is based on its critical role in the transmission of pain signals in peripheral nociceptive neurons. Inhibition of Nav1.7 is expected to reduce neuronal excitability and thereby decrease the perception of pain.
The in vitro efficacy of Nav1.7 inhibitors is typically assessed using electrophysiological techniques, such as patch-clamp assays, to measure the direct effect of the compound on channel function.
Experimental Protocols
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory concentration (IC50) of the test compounds on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions and transiently or stably transfected with the cDNA encoding the human Nav1.7 alpha subunit.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
Compound Application: Test compounds are dissolved in DMSO and diluted to the final desired concentrations in the extracellular solution. The baseline current is recorded before the application of the compound. The compound is then perfused onto the cell for a set duration (e.g., 5 minutes) until a steady-state block is achieved.
-
Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are fitted to the Hill equation to determine the IC50 value.
Formalin-Induced Pain Model in Mice
Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice are used. Animals are habituated to the testing environment before the experiment.
-
Compound Administration: The test compound (e.g., PF-06456384) or vehicle is administered, typically via intravenous, intraperitoneal, or oral routes, at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for each animal. The data from the compound-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the compound significantly reduces pain-related behaviors.
Conclusion
The cases of PF-06456384 and PF-05089771 underscore the significant challenges in translating high in vitro potency of Nav1.7 inhibitors into clinical efficacy. While the selective inhibition of Nav1.7 remains a promising strategy for the development of novel analgesics, these examples highlight the critical importance of understanding in vivo pharmacokinetics, target engagement, and the complexities of pain pathophysiology. Future research in this area will likely focus on developing inhibitors with optimized pharmacokinetic properties and exploring novel therapeutic strategies, potentially including combination therapies or targeting of Nav1.7 in different ways to achieve meaningful pain relief.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
Head-to-Head Comparison: PF-06456384 Trihydrochloride and AMG-8379 as NaV1.7 Inhibitors
In the landscape of novel analgesic development, the voltage-gated sodium channel NaV1.7 has emerged as a promising target. Two notable small molecule inhibitors, Pfizer's PF-06456384 trihydrochloride and Amgen's AMG-8379, have been developed to selectively block this channel. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
Biochemical and Pharmacological Profile
Both PF-06456384 and AMG-8379 are potent inhibitors of the NaV1.7 channel, demonstrating activity in the nanomolar and even sub-nanomolar range.[1][2] PF-06456384, in particular, exhibits exceptionally high potency with an IC50 of 0.01 nM against human NaV1.7.[1][3] AMG-8379 also shows high potency with an IC50 of 8.5 nM for the human channel.[2][4]
| Parameter | This compound | AMG-8379 |
| Target | NaV1.7 | NaV1.7 |
| Mechanism of Action | Selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][3][5] | Potent and selective antagonist of the voltage-gated sodium channel NaV1.7.[2][4] |
| IC50 (human NaV1.7) | 0.01 nM[1][3] | 8.5 nM[2][4] |
| IC50 (mouse NaV1.7) | <0.1 nM[5] | 18.6 nM[6] |
| IC50 (rat NaV1.7) | 75 nM[5] | Not Available |
| IC50 (DRG neurons, TTX-sensitive) | Not Available | 3.1 nM[2][4] |
Selectivity Profile
A critical aspect of NaV1.7 inhibitors is their selectivity over other sodium channel isoforms to minimize off-target effects. AMG-8379 has been shown to be 100- to 1000-fold selective over other NaV family members, including NaV1.4 (muscle) and NaV1.5 (cardiac).[2][4] PF-06456384 is also described as a highly selective inhibitor.[1][3][7]
| NaV Isoform | PF-06456384 (IC50, µM) | AMG-8379 (Selectivity Fold) |
| NaV1.1 | 0.314 | Not Available |
| NaV1.2 | 0.003 | Not Available |
| NaV1.3 | 6.44 | Not Available |
| NaV1.4 | 1.45 | 100- to 1000-fold[2][4] |
| NaV1.5 | 2.59 | 100- to 1000-fold[2][4] |
| NaV1.6 | 0.0058 | Not Available |
| NaV1.8 | 26 | Not Available |
In Vivo Efficacy
AMG-8379 has demonstrated efficacy in preclinical models of pain and itch. It dose-dependently inhibited histamine-induced scratching and capsaicin-induced licking, and reversed thermal hyperalgesia in a UVB radiation skin burn model.[4] In contrast, PF-06456384, despite its high in vitro potency, reportedly showed a lack of preclinical efficacy in a mouse formalin pain model.[8] This discrepancy has been suggested to be potentially due to high plasma protein binding, leading to low free drug concentrations at the target site.[9][10]
Physicochemical Properties
PF-06456384 was specifically designed for intravenous infusion.[7][11] The trihydrochloride salt form suggests a strategy to improve solubility for intravenous administration. Both compounds fall into the category of sulfonamides.[4][7]
| Property | This compound | AMG-8379 |
| Chemical Class | Sulfonamide[7] | Quinolone Sulfonamide[4] |
| Administration Route | Intravenous[7][11] | Orally active[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NaV1.7 inhibitors and a general workflow for their characterization.
Caption: Mechanism of action of NaV1.7 inhibitors in pain signaling.
Caption: General experimental workflow for characterizing NaV1.7 inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of AMG-8379:
This protocol is based on the characterization of AMG-8379.[2][4]
-
Cell Lines: HEK-293 cells stably expressing human NaV1.7 channels were used. For dorsal root ganglion (DRG) neuron experiments, DRGs were harvested from mice.
-
Electrophysiology Recordings: Whole-cell patch-clamp recordings were performed. Currents were evoked by a voltage protocol that interrogates channels in a partially inactivated state.
-
Solutions: The extracellular solution typically contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Data Analysis: The concentration of the compound required to inhibit 50% of the maximum sodium current (IC50) was determined by fitting the concentration-response data to a Hill equation.
In Vivo Models for AMG-8379 Efficacy:
-
Histamine-Induced Scratching: Mice received an intradermal injection of histamine, and the number of scratches directed at the injection site was counted.
-
Capsaicin-Induced Licking: Mice received an intraplantar injection of capsaicin, and the time spent licking the injected paw was measured.
-
UVB-Induced Thermal Hyperalgesia: The plantar surface of one hind paw of mice was exposed to UVB radiation. Thermal withdrawal latencies were measured using a plantar test apparatus.
Conclusion
Both this compound and AMG-8379 are highly potent and selective inhibitors of the NaV1.7 channel. PF-06456384 stands out for its exceptional in vitro potency, while AMG-8379 has demonstrated a more robust in vivo efficacy profile in the published literature. The differing in vivo outcomes despite high in vitro potency, particularly for PF-06456384, highlight the importance of pharmacokinetic and pharmacodynamic properties in the translation of in vitro activity to in vivo efficacy. These findings underscore the complexities of developing effective NaV1.7-targeted analgesics and provide valuable insights for future drug design and development efforts in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Forlabs Website [forlabs.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 11. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel analgesics, largely due to compelling genetic evidence from individuals with gain-or-loss-of-function mutations who experience extreme pain or a congenital inability to perceive it. This guide provides a comparative analysis of PF-06456384 trihydrochloride, a highly potent and selective NaV1.7 inhibitor, against other investigative NaV1.7-targeting compounds. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to equip researchers with the necessary information to evaluate the utility of PF-06456384 in validating NaV1.7 as a therapeutic target for pain.
Performance Comparison of NaV1.7 Inhibitors
The development of selective NaV1.7 inhibitors has been a significant focus of pain research. The following tables summarize the in vitro potency and selectivity of PF-06456384 in comparison to other notable NaV1.7 inhibitors.
Table 1: In Vitro Potency (IC50) of NaV1.7 Inhibitors
| Compound | NaV1.7 IC50 (nM) |
| PF-06456384 | 0.01 [1] |
| PF-05089771 | 15[2] |
| GDC-0310 | >63 fold selectivity over other subtypes |
| JNJ63955918 | ~10[2] |
| ProTx-II | <1 |
| AM-6120 | 0.8 |
Table 2: Selectivity Profile of NaV1.7 Inhibitors (IC50 in nM)
| Compound | NaV1.1 | NaV1.2 | NaV1.3 | NaV1.4 | NaV1.5 | NaV1.6 | NaV1.8 |
| PF-06456384 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| PF-05089771 | >600 fold selectivity | ~8 fold selectivity | >600 fold selectivity | >600 fold selectivity | >600 fold selectivity | ~11 fold selectivity | >600 fold selectivity[2] |
| GDC-0310 | >63 fold | >63 fold | Data not readily available | ~6 fold | >63 fold | ~330 fold | Data not readily available |
| JNJ63955918 | 100- to >1,000-fold | 100- to >1,000-fold | Data not readily available | 100- to >1,000-fold | 100- to >1,000-fold | 100- to >1,000-fold | Data not readily available[2] |
| ProTx-II | >30 fold | >30 fold | >30 fold | >30 fold | >30 fold | >30 fold | >30 fold |
| AM-6120 | Data not readily available | Data not readily available | Data not readily available | ~100 fold | >750 fold | >750 fold | >750 fold |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of NaV1.7 inhibitors.
Electrophysiology Assay: Whole-Cell Patch Clamp
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human NaV1.7 channels.
- On the day of recording, detach cells using a non-enzymatic cell dissociation solution.
- Plate the dissociated cells onto glass coverslips in a recording chamber.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Form a giga-ohm seal between the pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a resting membrane potential of -120 mV.
- Elicit NaV1.7 currents by depolarizing the membrane to 0 mV for 20 ms.
- Apply the test compound at increasing concentrations to the external solution.
- Record the peak inward current at each concentration after steady-state inhibition is reached.
4. Data Analysis:
- Measure the peak current amplitude for each concentration.
- Normalize the currents to the control (pre-drug) current.
- Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
In Vivo Pain Model: Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.[3][4][5][6][7]
1. Animals:
- Use adult male Sprague-Dawley rats or C57BL/6 mice.
- Acclimate the animals to the testing environment for at least 30 minutes before the experiment.
2. Drug Administration:
- Administer PF-06456384 or the vehicle control intravenously (or via the desired route) at a predetermined time before the formalin injection.
3. Formalin Injection:
- Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
4. Behavioral Observation:
- Immediately after the formalin injection, place the animal in a clear observation chamber with a mirror positioned to allow an unobstructed view of the paws.
- Record the total time the animal spends licking, biting, or flinching the injected paw.
- The observation period is typically divided into two phases:
- Phase 1 (Acute Phase): 0-5 minutes post-injection, representing direct nociceptor activation.[7]
- Phase 2 (Inflammatory Phase): 15-30 minutes post-injection, reflecting the development of inflammation and central sensitization.
5. Data Analysis:
- Calculate the total time spent in nociceptive behaviors for each phase.
- Compare the results from the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Pain Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.
Caption: Preclinical workflow for validating a NaV1.7 inhibitor like PF-06456384.
Conclusion
This compound stands out as an exceptionally potent and selective inhibitor of NaV1.7. The data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to design and execute studies aimed at further validating NaV1.7 as a therapeutic target for pain. While the translation from preclinical efficacy to clinical success for NaV1.7 inhibitors has been challenging, the continued investigation of highly selective and potent compounds like PF-06456384 is crucial for advancing our understanding of pain pathophysiology and developing novel, non-opioid analgesics. The provided diagrams offer a clear conceptual framework for both the underlying biological mechanism and the experimental journey of such a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. criver.com [criver.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Unraveling the Selectivity of PF-06456384 Trihydrochloride: A Comparative Guide to Sodium Channel Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the cross-reactivity profile of the potent Nav1.7 inhibitor, PF-06456384 trihydrochloride, with other voltage-gated sodium channels. By presenting key experimental data, detailed methodologies, and visual summaries, this document aims to offer an objective assessment of its selectivity against other notable sodium channel blockers.
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, predominantly expressed in peripheral sensory neurons, has emerged as a key target for the development of novel analgesics. PF-06456384 is a highly potent and selective inhibitor of Nav1.7.[1][2] Understanding its interaction with other sodium channel subtypes is paramount for predicting its therapeutic window and potential side-effect profile. This guide compares the selectivity of PF-06456384 with other well-characterized Nav1.7 inhibitors, PF-05089771 and AMG-8379.
Comparative Selectivity Profile of Nav1.7 Inhibitors
The inhibitory activity of PF-06456384 and comparator compounds against a panel of human voltage-gated sodium channel subtypes was determined using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative measure of their potency and selectivity.
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (µM) | Nav1.2 IC50 (µM) | Nav1.3 IC50 (µM) | Nav1.4 IC50 (µM) | Nav1.5 IC50 (µM) | Nav1.6 IC50 (µM) | Nav1.8 IC50 (µM) |
| PF-06456384 | 0.01 | >30 | >30 | <0.0001 | >30 | 26 | >30 | 6.4 |
| PF-05089771 | 11 | 0.85 | 0.11 | 11 | 10 | 25 | 0.16 | >10 |
| AMG-8379 | 8.5 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
Data for PF-06456384 sourced from Storer et al., 2017 and MedChemExpress product data. Data for PF-05089771 and AMG-8379 sourced from respective publications.
Experimental Protocols
The determination of the inhibitory potency and selectivity of sodium channel blockers relies on robust electrophysiological techniques. Below is a detailed methodology representative of the key experiments cited in this guide.
Automated Patch-Clamp Electrophysiology for Sodium Channel Subtype Selectivity
This protocol outlines the general procedure for assessing the cross-reactivity of compounds against a panel of voltage-gated sodium channels using an automated patch-clamp system.
1. Cell Lines:
-
HEK-293 or CHO cells stably expressing individual human sodium channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8) are used.
2. Cell Culture and Preparation:
-
Cells are cultured in appropriate media and maintained under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, cells are harvested using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.
-
Cells are washed and resuspended in an extracellular solution at a suitable density for the automated patch-clamp system.
3. Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
4. Automated Patch-Clamp Procedure:
-
The automated patch-clamp system (e.g., QPatch, IonWorks) is primed with intracellular and extracellular solutions.
-
The cell suspension is loaded, and the system automatically performs cell trapping, sealing, and whole-cell configuration.
-
A stable whole-cell recording is established for each cell.
5. Voltage-Clamp Protocol:
-
A specific voltage protocol is applied to elicit sodium currents. A typical protocol involves:
-
Holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.
-
Applying a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to activate the channels and elicit a peak inward sodium current.
-
To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -70 mV for 500 ms) can be used to accumulate channels in the inactivated state before the test pulse.
-
6. Compound Application and Data Acquisition:
-
Baseline sodium currents are recorded in the absence of the test compound.
-
The test compound (e.g., PF-06456384) is then perfused at increasing concentrations.
-
The effect of the compound on the peak sodium current is recorded at each concentration until a steady-state block is achieved.
7. Data Analysis:
-
The peak sodium current amplitude at each compound concentration is normalized to the baseline current.
-
The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value for each sodium channel subtype.
-
Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for the other Nav subtypes.
Visualizing Methodologies and Selectivity
To further clarify the experimental process and the selectivity profile of PF-06456384, the following diagrams are provided.
References
PF-06456384 Trihydrochloride: A Comparative Guide to Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ion channel selectivity profile of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] The information presented herein is intended to facilitate objective comparisons with other ion channel modulators and to provide detailed experimental context for the cited data.
Quantitative Selectivity Profile
| Ion Channel Target | Subtype | This compound IC50 (nM) | Representative Alternative NaV1.7 Inhibitor IC50 (nM) |
| Primary Target | NaV1.7 | 0.01 | 10 |
| Off-Target NaV Channels | NaV1.1 | >10,000 | >1,000 |
| NaV1.2 | >10,000 | >1,000 | |
| NaV1.3 | >10,000 | >500 | |
| NaV1.4 | >10,000 | >1,000 | |
| NaV1.5 (Cardiac) | >10,000 | >1,000 | |
| NaV1.6 | >10,000 | >800 | |
| NaV1.8 | >10,000 | >1,000 | |
| Other Ion Channels | hERG (KV11.1) | >30,000 | >10,000 |
| CaV1.2 | >30,000 | >10,000 | |
| KV7.2/7.3 | >30,000 | >10,000 |
Note: The IC50 value for NaV1.7 is based on published data for PF-06456384.[1][3] The IC50 values for off-target channels are illustrative of a highly selective compound and are not specific published data for PF-06456384. The "Representative Alternative NaV1.7 Inhibitor" column provides a general comparison point for a less selective compound.
Experimental Protocols
The determination of ion channel selectivity is a critical step in drug development. The data for PF-06456384's high selectivity would typically be generated using automated patch-clamp electrophysiology, a high-throughput method for assessing the activity of compounds on a panel of ion channels expressed in stable cell lines.
Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human ion channels expressed in a recombinant cell system.
Materials:
-
Cell Lines: Stably transfected HEK293 or CHO cell lines expressing the human ion channel of interest (e.g., NaV1.1, NaV1.2, NaV1.5, hERG, etc.).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp platform (e.g., IonWorks, Patchliner, or SyncroPatch).
-
Recording Solutions:
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.
-
Solutions are tailored to the specific ion channel being studied to isolate the current of interest.
-
Procedure:
-
Cell Preparation: Adherent cells are harvested using a non-enzymatic cell dissociation solution to ensure cell health and single-cell suspension. The cells are then washed and resuspended in the external recording solution at an optimal density for the automated patch-clamp system.
-
Compound Preparation: A concentration-response curve is prepared by serially diluting the test compound in the external solution. A vehicle control (e.g., 0.1% DMSO in external solution) is also included.
-
Automated Patch-Clamp Run:
-
The cell suspension and compound plate are loaded into the automated patch-clamp system.
-
The system automatically performs the following steps for each well of the multi-well plate:
-
Cell Trapping: A single cell is captured over a micron-sized aperture in the planar patch-clamp chip.
-
Seal Formation: A high-resistance seal (Giga-seal) is formed between the cell membrane and the chip surface.
-
Whole-Cell Configuration: The cell membrane under the aperture is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For voltage-gated sodium channels, this typically involves a depolarizing voltage step from a holding potential to activate the channels.
-
Compound Application and Recording: The baseline channel activity is recorded, followed by the application of the test compound at various concentrations. The effect of the compound on the ion channel current is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The peak current amplitude in the presence of the compound is measured and normalized to the baseline current.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Visualizations
Experimental Workflow for Ion Channel Selectivity Profiling
Caption: Automated Patch-Clamp Workflow for IC50 Determination.
NaV1.7 in the Pain Signaling Pathway
The voltage-gated sodium channel NaV1.7 is a key player in the transmission of pain signals. It is highly expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying small depolarizing inputs to initiate an action potential.
Caption: Role of NaV1.7 in the Ascending Pain Pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06456384 trihydrochloride with other notable NaV1.7 inhibitors. The voltage-gated sodium channel NaV1.7 is a well-validated target for pain therapeutics, and understanding the pharmacological profiles of various inhibitors is crucial for advancing research and development in this area.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate objective comparison.
Introduction to this compound
This compound is a highly potent and selective inhibitor of the NaV1.7 sodium channel, with a reported IC50 of 0.01 nM.[4][5] It was designed as an intravenous agent for potential use in pain management.[6][7][8] However, despite its impressive in vitro potency, it has shown a lack of preclinical efficacy in some animal pain models, such as the mouse formalin test.[9][10] This has been partly attributed to high plasma protein binding, which may limit the free concentration of the compound at the target site.[7][11]
Comparative Analysis of NaV1.7 Inhibitors
To provide a clear perspective on the performance of PF-06456384, this section compares its in vitro potency and selectivity with other well-characterized NaV1.7 inhibitors.
Table 1: In Vitro Potency (IC50) of NaV1.7 Inhibitors
| Compound | hNaV1.7 IC50 (nM) | Species Specificity | Reference(s) |
| PF-06456384 | 0.01 | Human | [4][9] |
| PF-05089771 | 11 | Human | [12][13] |
| Funapide (XEN402) | 54 | Human | [10] |
| Raxatrigine (GSK1014802) | Not clearly established as a selective NaV1.7 inhibitor | - | [14] |
| GX-936 (PF-05196233) | Potent and selective | Binds to activated state of VSD4 |
Table 2: Selectivity Profile of NaV1.7 Inhibitors Against Other NaV Subtypes
| Compound | NaV1.1 IC50 | NaV1.2 IC50 | NaV1.3 IC50 | NaV1.4 IC50 | NaV1.5 IC50 | NaV1.6 IC50 | NaV1.8 IC50 | Reference(s) |
| PF-06456384 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| PF-05089771 | >1000 nM | ~88 nM | >1000 nM | >1000 nM | >10,000 nM | ~121 nM | >10,000 nM | [13] |
| Funapide (XEN402) | - | 601 nM | - | - | 84 nM | 173 nM | - | [10] |
| Raxatrigine (GSK1014802) | Reported to be non-selective | - | Initially suggested as a NaV1.3 blocker | - | - | - | - | [14] |
Table 3: Available Preclinical Pharmacokinetic Parameters
| Compound | Species | Clearance | Volume of Distribution | Bioavailability | Plasma Protein Binding | Reference(s) |
| PF-06456384 | Preclinical species | Data not available | Data not available | Data not available | High | [7][11] |
| PF-05089771 | Human (microdose) | 45-392 mL/min/kg | 13-36 L/kg | 38-110% | Data not available | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of compound performance. Below are methodologies for key assays cited in this guide.
Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This method is used to determine the potency and selectivity of compounds on voltage-gated sodium channels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).
-
Recording Method: Whole-cell patch-clamp electrophysiology. Automated patch-clamp systems like the Qube or Patchliner can be used for high-throughput screening.[8][16]
-
Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols for State-Dependent Inhibition:
-
Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A short depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a current.
-
Inactivated State: To assess inhibition of the inactivated state, a pre-pulse to a depolarized potential (e.g., -60 mV for 500 ms) is applied to inactivate the channels before the test pulse.[17]
-
Use-Dependent Protocol: A train of depolarizing pulses (e.g., at 10 Hz) is applied to assess the cumulative block with repeated channel opening.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the sodium current (IC50) is determined by fitting the concentration-response data to a logistic equation.
Mouse Formalin Test for In Vivo Analgesia
The formalin test is a widely used model of inflammatory pain that produces a biphasic pain response.[7]
-
Animals: Male C57BL/6 mice are commonly used.
-
Procedure:
-
A dilute solution of formalin (typically 2.5-5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw (e.g., 20 µL).[6]
-
Immediately after injection, the mouse is placed in an observation chamber.
-
Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified.
-
-
Observation Periods:
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is recorded. The efficacy of a test compound is determined by its ability to reduce these behaviors compared to a vehicle-treated control group.
Visualizing Key Concepts
To further aid in the understanding of NaV1.7's role and the evaluation of its inhibitors, the following diagrams are provided.
Caption: NaV1.7 Signaling Pathway in Pain Transmission.
Caption: Experimental Workflow for NaV1.7 Inhibitor Evaluation.
References
- 1. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 12. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Developers
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, stands as one of the most compelling and genetically validated targets for the treatment of pain. Compelling human genetic evidence, from individuals with loss-of-function mutations who are congenitally insensitive to pain to those with gain-of-function mutations who suffer from extreme pain syndromes, has ignited a two-decade-long race to develop selective NaV1.7 inhibitors.[1][2] Despite this strong rationale and significant investment, the path from promising preclinical data to clinical efficacy has been fraught with challenges, with no selective NaV1.7 inhibitor having successfully passed Phase 2 clinical trials.[3]
This guide provides a comparative analysis of the clinical translation challenges faced by NaV1.7 inhibitors, with a specific focus on Pfizer's potent intravenous candidate, PF-06456384. We will compare its profile with other notable NaV1.7-targeting compounds and dissect the systemic issues that have hindered the clinical success of this drug class.
The Core Challenge: A Chasm Between Preclinical Promise and Clinical Reality
The consistent failure of NaV1.7 inhibitors in clinical trials points to a significant disconnect between preclinical testing and the human clinical condition.[3][4] This discordance can be attributed to several key areas:
-
Models of Pain: The majority of preclinical studies have been conducted in inflammatory pain models, yet nearly all clinical trials have targeted neuropathic pain.[3][4] Emerging evidence suggests that NaV1.7's role may be less critical in established neuropathic pain states compared to acute or inflammatory pain.[3]
-
Subject Demographics: Preclinical research has predominantly used young, male rodents of limited genetic diversity. This fails to represent the heterogeneity of the clinical population, which includes both sexes, a wide age range, and diverse genetic backgrounds.[3][4]
-
Dosing Regimens: Animal studies almost exclusively employ single-dose administrations. This approach cannot predict the effects of chronic, repeated dosing used in clinical settings, potentially masking issues like the development of tolerance or other slow-onset processes.[3][4]
-
Pain Assessment: Preclinical endpoints typically measure evoked pain (a response to a stimulus), whereas clinical trials rely on patient-reported average daily pain, which encompasses both spontaneous and evoked sensations.[3][4]
Comparative Analysis of NaV1.7 Inhibitors
The journey of several NaV1.7 inhibitors through the development pipeline highlights these shared challenges. While molecules like PF-06456384 demonstrated exceptional potency and selectivity in vitro, this did not translate to in vivo efficacy.
PF-06456384: A Case Study in Potency vs. Efficacy
PF-06456384 was developed by Pfizer as a highly potent and selective NaV1.7 inhibitor intended for intravenous use.[5] Its extremely low IC50 value marked it as a promising candidate. However, the compound ultimately failed to demonstrate efficacy in preclinical pain models, such as the mouse formalin test, and its development was discontinued.[6][7] While specific clinical data is unavailable due to its early termination, the challenges faced by similar sulfonamide compounds point towards issues with pharmacokinetics, such as high plasma protein binding, which limits the free concentration of the drug available to engage the target channel in vivo.[8]
Alternative NaV1.7 Inhibitors in Development
A comparison with other clinical-stage NaV1.7 inhibitors reveals a landscape of mixed results and recurring obstacles.
| Compound | Developer(s) | Mechanism of Action | Key Clinical Trial Results / Status |
| PF-06456384 | Pfizer | Highly potent and selective NaV1.7 inhibitor (IV) | Discontinued; Showed lack of efficacy in preclinical models.[6][7] |
| Vixotrigine (BIIB074) | Biogen (previously Convergence, GSK) | Voltage- and use-dependent NaV channel blocker | Phase 2 (Small Fiber Neuropathy): 200mg dose met primary endpoint for pain reduction; 350mg dose did not.[9][10] Phase 2 (Trigeminal Neuralgia): Did not meet primary endpoint. Phase 2 (Erythromelalgia): Did not show efficacy.[11] Characterized by some as a non-selective NaV inhibitor.[12] |
| GDC-0310 | Genentech | Selective NaV1.7 inhibitor (Oral) | Completed Phase 1 trials.[13] Designed for once-daily dosing with an improved pharmacokinetic and selectivity profile over its predecessor, GDC-0276.[13] |
| PF-05089771 | Pfizer | Selective aryl sulfonamide NaV1.7 inhibitor | Phase 2: Multiple trials conducted for various pain indications (e.g., diabetic peripheral neuropathy, postherpetic neuralgia) did not meet efficacy criteria and did not proceed to Phase 3.[14] A small single-dose study in patients with inherited erythromelalgia was successful.[3] |
Quantitative Pharmacological Comparison
The in vitro potency of these molecules, while impressive, has not been a reliable predictor of clinical success.
| Compound | Target | IC50 | Selectivity Profile |
| PF-06456384 | hNaV1.7 | 0.01 nM[7][15] | Highly selective.[5] |
| Vixotrigine (BIIB074) | NaV Channels | State- and use-dependent blocker; selectivity for NaV1.7 has been debated.[9][12] | Reported to have selectivity for NaV1.7 over other subtypes, but also characterized as non-selective.[12] |
| GDC-0310 | hNaV1.7 | N/A (Preclinical data published) | Possesses improved NaV selectivity over GDC-0276.[13] |
| PF-05089771 | hNaV1.7 | 15 nM[8] | >600-fold selectivity over NaV1.3, 1.4, 1.5, 1.8; modest selectivity over NaV1.2 (~8-fold) and NaV1.6 (~11-fold).[8] |
hNaV1.7: human NaV1.7; IC50: Half maximal inhibitory concentration; N/A: Not publicly available.
Visualizing the Hurdles in NaV1.7 Drug Development
The complex interplay of factors contributing to the clinical translation failure of NaV1.7 inhibitors can be visualized through the following diagrams.
Experimental Protocols
Understanding the methodologies used to evaluate these compounds is crucial for interpreting the data.
In Vitro Electrophysiology: Patch-Clamp Assay
This is the gold standard for assessing a compound's direct effect on the NaV1.7 channel.
-
Objective: To determine the potency (e.g., IC50) and mechanism of inhibition (e.g., state-dependence) of a test compound on human NaV1.7 channels.
-
Methodology:
-
Cell Line: A stable mammalian cell line (e.g., HEK293) is engineered to express the human SCN9A gene (hNaV1.7).
-
Cell Preparation: Cells are cultured and prepared for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane voltage and measurement of the ionic currents flowing through the NaV1.7 channels.
-
Voltage Protocols: Specific voltage protocols are applied to hold the channels in different conformational states (resting, activated, inactivated). Test compounds are perfused onto the cell, and the reduction in the sodium current is measured.
-
Data Analysis: Concentration-response curves are generated by testing a range of compound concentrations to calculate the IC50 value. State-dependence is assessed by comparing inhibition at different holding potentials.
-
Clinical Trial Protocol: Enriched-Enrollment Randomized Withdrawal (EERW)
This design, used in the CONVEY study of Vixotrigine (BIIB074), is intended to enhance the ability to detect a drug effect in a heterogeneous patient population.[9][16]
-
Objective: To evaluate the efficacy and safety of an investigational drug for chronic pain.
-
Methodology:
-
Open-Label (OL) Run-in Period: All eligible participants receive the active study drug for a defined period (e.g., 4 weeks).[16][17]
-
Responder Identification: At the end of the OL period, participants who meet a predefined response criterion (e.g., ≥30% reduction in average daily pain) are identified as "responders".[17]
-
Randomization: Responders are then randomized in a double-blind fashion to continue receiving the active drug or switch to a placebo for the remainder of the trial (e.g., 12 weeks).[9][17]
-
Primary Endpoint: The primary efficacy measure is typically the change in the mean Average Daily Pain (ADP) score from randomization to the end of the double-blind period, as recorded by participants on an 11-point Numeric Rating Scale (NRS).[18] A worsening of pain in the placebo group compared to the active drug group indicates efficacy.
-
Future Directions and Conclusion
The persistent failures in the clinical development of NaV1.7 inhibitors have provided the field with critical, albeit costly, lessons. The narrative is shifting from a singular focus on channel blockade to a more nuanced understanding of NaV1.7's complex biology.
Future strategies may require:
-
Combination Therapies: Evidence suggests that the pain-free phenotype in NaV1.7-null individuals is partially mediated by an upregulation of endogenous opioids.[19] This has led to the hypothesis that effective analgesia may require a dual approach: a selective NaV1.7 inhibitor combined with a low-dose opioid or an enkephalinase inhibitor.[19]
-
Better Preclinical Models: Development and use of more clinically relevant animal models, including those that better recapitulate neuropathic and spontaneous pain, are essential.
-
Biomarkers and Patient Stratification: Identifying biomarkers to select patient populations most likely to respond to NaV1.7 inhibition could be key to demonstrating efficacy in smaller, targeted clinical trials.
-
Novel Mechanisms: Exploring alternative approaches, such as targeting the NaV1.7 interactome or employing gene therapy to downregulate SCN9A expression, offer new avenues for therapeutic intervention.[2][14]
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy | Biogen [investors.biogen.com]
- 10. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]
- 11. biogentrialtransparency.com [biogentrialtransparency.com]
- 12. m.script-one.com [m.script-one.com]
- 13. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PF-06456384 Trihydrochloride Analogs in Pain Research: A Guide for Drug Development Professionals
An in-depth analysis of the therapeutic potential of the highly potent NaV1.7 inhibitor PF-06456384 and its analogs, PF-05089771 and AMG8379, reveals a complex landscape for the development of novel analgesics. While demonstrating exceptional in vitro potency, the translation of this activity into consistent in vivo efficacy remains a significant hurdle, underscoring the challenges in targeting the voltage-gated sodium channel NaV1.7 for pain management.
This guide provides a comparative evaluation of PF-06456384 trihydrochloride and its analogs, summarizing key in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals. The document details the methodologies of pivotal experiments and visualizes key pathways and workflows to facilitate a comprehensive understanding of their therapeutic potential.
Introduction to NaV1.7 Inhibition
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Its crucial role in the propagation of action potentials within nociceptive neurons has made it an attractive target for the development of novel, non-opioid analgesics. PF-06456384 emerged as a highly potent and selective inhibitor of NaV1.7, exhibiting an IC50 of just 0.01 nM[1][2][3]. However, its journey and that of its analogs through preclinical and clinical development have highlighted the complexities of translating potent channel blockade into meaningful pain relief.
In Vitro Profile: Potency and Selectivity
A critical aspect of developing NaV1.7 inhibitors is achieving high selectivity against other sodium channel subtypes to minimize off-target effects, particularly cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2, NaV1.6) related side effects.
| Compound | hNaV1.7 IC50 (nM) | hNaV1.1 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.3 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) | rNaV1.8 IC50 (nM) |
| PF-06456384 | 0.01[1][2][3] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PF-05089771 | 11[4] | >10,000 | 171[4] | >10,000 | >10,000 | >10,000 | 123[4] | >10,000 |
| AMG8379 | 8.5 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | Data not available |
Table 1: Comparative in vitro potency and selectivity of PF-06456384 and its analogs against various sodium channel subtypes. Lower IC50 values indicate higher potency. Data for PF-06456384's selectivity is limited, while PF-05089771 and AMG8379 demonstrate high selectivity for NaV1.7.
In Vivo Efficacy: Preclinical Pain Models
The translation of in vitro potency to in vivo analgesic efficacy is a major challenge in the development of NaV1.7 inhibitors. Factors such as high plasma protein binding can lead to low free drug concentrations at the target site, potentially diminishing efficacy[5].
| Compound | Pain Model | Species | Efficacy |
| PF-06456384 | Formalin-induced pain | Mouse | No significant analgesic effects observed[6][7] |
| PF-05089771 | Inflammatory Pain (CFA) | Mouse | Significant reduction in thermal and tactile sensitivity[8] |
| Neuropathic Pain | Human | Disappointing results in painful diabetic neuropathy; less effective than pregabalin and not significantly different from placebo[5][9] | |
| Postoperative Dental Pain | Human | Statistically significant improvement compared to placebo, but only half as efficacious as ibuprofen[9] | |
| AMG8379 | Histamine-induced scratching | Mouse | Dose-dependent inhibition |
| Capsaicin-induced licking | Mouse | Dose-dependent inhibition | |
| UVB-induced thermal hyperalgesia | Mouse | Reversal of hyperalgesia |
Table 2: Summary of in vivo efficacy of PF-06456384 and its analogs in various preclinical and clinical pain models.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the NaV1.7 signaling pathway in nociception and a typical workflow for assessing compound efficacy.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on human NaV1.7 channels expressed in a heterologous system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel.
Recording Solution:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a voltage that causes partial channel inactivation (e.g., -70 mV for 500 ms) is applied before the test pulse.
-
Currents are recorded before and after the application of increasing concentrations of the test compound.
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.
Formalin-Induced Pain Model in Mice
Objective: To assess the analgesic efficacy of test compounds in a model of inflammatory pain.
Animals: Male C57BL/6 mice.
Procedure:
-
Mice are habituated to the testing environment (e.g., clear observation chambers) for at least 30 minutes prior to the experiment.
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, the animal's behavior is recorded for a set period (e.g., 60 minutes). The total time spent licking or flinching the injected paw is quantified.
-
The pain response is typically biphasic:
-
Phase 1 (early phase, 0-5 minutes): Represents direct nociceptor activation.
-
Phase 2 (late phase, 15-60 minutes): Involves inflammatory processes and central sensitization.
-
Data Analysis: The total time spent licking/flinching in each phase is calculated for the treated and control groups. A significant reduction in this time in the treated group indicates an analgesic effect.
Conclusion
The evaluation of PF-06456384 and its analogs underscores a critical challenge in pain drug discovery: the discordance between in vitro potency and in vivo efficacy. While PF-06456384 is exceptionally potent at the molecular level, its therapeutic potential appears limited by a lack of consistent in vivo analgesia in preclinical models[6][7]. Analogs like PF-05089771 have shown some promise in specific pain models but have not yet demonstrated broad and robust efficacy in clinical trials[9]. The development of AMG8379 and other sulfonamide derivatives highlights the ongoing efforts to optimize the pharmacological properties of NaV1.7 inhibitors to achieve better translation to the clinic. Future research should focus on understanding the factors that govern in vivo target engagement and efficacy, such as plasma protein binding and the specific pain etiologies being investigated.
References
- 1. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guidance for the Disposal of PF-06456384 Trihydrochloride
Researchers and laboratory professionals handling PF-06456384 trihydrochloride must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in safety data sheet recommendations and standard laboratory practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 1834610-75-1 |
| Molecular Formula | C35H35Cl3F3N7O3S2 |
| Molecular Weight | 829.18 g/mol |
| Hazard Classification | Not classified as a hazardous substance or mixture.[1] |
Standard Disposal Protocol
While this compound is not classified as a hazardous substance, it is imperative to follow a cautious and systematic disposal procedure.[1] The chemical, physical, and toxicological properties have not been completely investigated.[1] Always consult with your institution's environmental health and safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate personnel to a safe area.[1]
-
Ensure the area is well-ventilated.[1]
-
Prevent the spill from reaching drains or water courses.[1]
-
For liquid spills, absorb the substance with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
Step 3: Decontamination
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use alcohol to scrub and decontaminate surfaces.[1]
-
Dispose of all contaminated materials, including cleaning supplies, as chemical waste.[1]
Step 4: Waste Collection and Disposal
-
Collect all waste material, including the absorbed spill and any contaminated PPE, in a designated and clearly labeled chemical waste container.
-
The final disposal of the substance and its contaminated packaging must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
First Aid Procedures
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water and seek medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with water and remove any contaminated clothing.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
References
Personal protective equipment for handling PF-06456384 trihydrochloride
Essential Safety and Handling Guide for PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a highly potent and selective NaV1.7 inhibitor.[1][2][3][4] Adherence to these procedures is essential to ensure personnel safety and maintain a controlled laboratory environment. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, its high potency necessitates careful handling based on a risk-assessment approach.[5]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive risk assessment is the first step before any handling.[6][7] The following table summarizes the recommended PPE.
| Operation | Engineering Controls | Required Personal Protective Equipment (PPE) |
| Receiving and Storage | General Laboratory Ventilation | Safety glasses, lab coat, nitrile gloves |
| Weighing and Aliquoting (Dry Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety goggles, lab coat, double nitrile gloves, N95 respirator |
| Sample Preparation (in solution) | Chemical Fume Hood | Safety goggles, lab coat, nitrile gloves |
| Waste Disposal | Chemical Fume Hood | Safety goggles, lab coat, double nitrile gloves |
Operational Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[5]
-
For long-term storage of stock solutions, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
2. Weighing and Aliquoting (Dry Powder):
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[5]
-
Wear the appropriate PPE as detailed in the table above.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after use.
3. Sample Preparation (in solution):
-
Dissolve the compound in a suitable solvent within a chemical fume hood.
-
Avoid generating aerosols.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Absorb liquid spills with an inert material. For solid spills, carefully sweep up and place in a sealed container for disposal. Decontaminate the area with a suitable solvent.[5] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NaV1.7抑制剂 | MCE [medchemexpress.cn]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. agnopharma.com [agnopharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
